(22R)-Budesonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H34O6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
(1S,2S,4R,6R,8R,9R,11S,12S,13S)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23+,24+,25-/m0/s1 |
Clé InChI |
VOVIALXJUBGFJZ-KXHLYFMSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
(22R)-Budesonide stereoselective synthesis process
An In-depth Technical Guide to the Stereoselective Synthesis of (22R)-Budesonide
Introduction
Budesonide (B1683875) is a potent glucocorticoid widely utilized for its anti-inflammatory properties in the treatment of asthma, rhinitis, and inflammatory bowel disease.[1][2] The molecule possesses a chiral center at the C-22 position, arising from the formation of an acetal (B89532) ring, which results in two stereoisomers: this compound and (22S)-Budesonide.[3][4] The (22R) epimer, often referred to as epimer B, is the more pharmacologically active of the two.[3][5] Consequently, developing stereoselective synthetic methods to preferentially produce the (22R) epimer is of significant pharmaceutical interest to enhance therapeutic efficacy.
This technical guide provides a detailed overview of the core processes for the stereoselective synthesis of this compound, focusing on methodologies, experimental protocols, and process optimization.
Core Synthetic Strategy: Stereoselective Transketalization
The primary strategy for achieving a high proportion of the this compound epimer involves a stereoselective transketalization reaction. This process typically starts from a 16α,17α-acetonide precursor, such as a desonide (B1670306) derivative, which is reacted with butyraldehyde (B50154) in the presence of a strong acid catalyst.[3][6] A key innovation in this field is the use of 9α-halo-desonide intermediates, which, under specific conditions, leads to a product significantly enriched in the desired (22R) epimer.[3]
The overall process can be summarized in two main steps:
-
Stereoselective Transketalization : Reaction of a 9α-halo-desonide (e.g., 9α-bromo-desonide) with butyraldehyde using a hydrohalic acid (like HBr or HI) as both the solvent and catalyst. This step establishes the C-22 stereocenter with a high preference for the R-configuration.[3][6]
-
Dehalogenation : Removal of the 9α-halogen from the intermediate to yield Budesonide, preserving the R/S epimeric ratio achieved in the first step.[3][5]
Experimental Protocols
The following protocols are adapted from established stereoselective methods.[3][7]
Step 1: Synthesis of 9α-bromo-budesonide (Enriched in 22R Epimer)
-
Materials : 9α-bromo-desonide, 48% aqueous hydrobromic acid (HBr), butyraldehyde.
-
Procedure :
-
To a reaction vessel, add 48% aqueous hydrobromic acid (e.g., 530 ml).
-
Under stirring, at a controlled temperature of 20°C, add 9α-bromo-desonide (e.g., 53 g).[3]
-
Add butyraldehyde (e.g., 42.4 ml) dropwise to the mixture.[3]
-
Allow the reaction to proceed for approximately 2.5 to 6 hours. The reaction progress should be monitored by a suitable analytical method like HPLC.[3]
-
Upon completion, quench the reaction by pouring the reaction mass into pre-cooled water (e.g., 4000 ml at 5°C) to precipitate the crude product.[3]
-
Collect the solid product by filtration.
-
Step 2: Purification of 9α-bromo-budesonide
-
Materials : Crude 9α-bromo-budesonide, methanol (B129727), water, diisopropyl ether.
-
Procedure :
-
The crude solid is first crushed in diisopropyl ether (e.g., 270 ml) at 40°C to remove impurities.[3]
-
Dissolve the resulting product in methanol (e.g., 550 ml) at 40°C.[3]
-
Reprecipitate the product by adding an equal volume of water (e.g., 550 ml).[3] This step can be repeated to improve purity.
-
Filter the purified solid and dry it under a vacuum at 40°C. The resulting 9α-bromo-budesonide should have a high (22R)/(22S) epimeric ratio.[3]
-
Step 3: Dehalogenation to this compound
-
Materials : Purified 9α-bromo-budesonide, dehalogenating agent (e.g., tributyltin hydride or another suitable reagent), organic solvent.
-
Procedure :
-
Dissolve the purified 9α-bromo-budesonide in a suitable organic solvent (e.g., methanol, ethanol).[7]
-
Add a dehalogenating agent to the solution.
-
The reaction is typically carried out at a temperature between 50°C and 70°C and monitored by HPLC until the starting material is consumed.[5]
-
Once the reaction is complete, the final Budesonide product, enriched in the 22R epimer, is precipitated, often by the addition of water.[7]
-
The solid is collected by filtration, washed with water, and dried under vacuum.[7] Further purification can be achieved by crystallization to achieve a purity of >98% for the (22R) epimer.[7]
-
Data Presentation
The efficiency of the stereoselective synthesis is highly dependent on the reaction conditions. The tables below summarize quantitative data from various experimental setups.
Table 1: Stereoselective Transketalization of 9α-bromo-desonide
| Starting Material (g) | HBr (48% aq., ml) | Butyraldehyde (ml) | Temp (°C) | Time (h) | Yield (%) | (22R)/(22S) Ratio | Reference |
| 27 | 270 | 21.6 | 10 | 6 | 62 | 97:3 | [3] |
| 53 | 530 | 42.4 | 20 | 2.5 | Not specified | >90:10 | [3] |
| 30 | 300 | 24 | 20 | 3.5 | 59 | 95:5 | [3] |
Table 2: Final Product Quality Specifications
| Parameter | Specification | Analytical Method | Reference |
| Purity (22R Epimer) | > 98% | HPLC/UPLC-MS/MS | [7] |
| 22S Epimer | < 2% | HPLC/UPLC-MS/MS | [7] |
| Appearance | White crystalline solid | Visual Inspection | [7] |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of this compound.
Caption: Experimental workflow for the stereoselective synthesis of this compound.
Caption: Glucocorticoid receptor signaling pathway for this compound.[7]
References
- 1. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 4. Continuous flow process for preparing budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 6. PT994119E - STEREOSELECTIVE PROCESS FOR THE PREPARATION OF BUDESONIDE EPIMERO 22R - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to (22R)-Budesonide: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological characteristics of (22R)-Budesonide, the more pharmacologically active epimer of the glucocorticoid budesonide (B1683875). This document details its chemical structure, physicochemical properties, synthesis and characterization protocols, and its mechanism of action through the glucocorticoid receptor signaling pathway.
Chemical Structure and IUPAC Nomenclature
This compound is a synthetic corticosteroid that exists as one of two epimers at the C-22 position, the other being (22S)-Budesonide. The (22R) epimer is also known as Dexbudesonide.[1][2]
Chemical Structure:
(Image Source: PubChem CID 73759663)
IUPAC Name: (8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one[3]
Common Chemical Name: (11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione[1]
Physicochemical and Biological Properties
This compound exhibits distinct physicochemical properties and is recognized as the more potent of the two budesonide epimers.[4] The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₄O₆ | [3] |
| Molecular Weight | 430.53 g/mol | [5] |
| CAS Number | 51372-29-3 | [6] |
| Appearance | Light Beige Solid | [No specific citation found] |
| Melting Point | 221-232°C (decomposition) (for Budesonide mixture) | [7] |
| Solubility | Practically insoluble in water; freely soluble in methylene (B1212753) chloride; sparingly soluble in ethanol (B145695) (96 per cent). | [7] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Plasma Clearance (22R form) | 1.4 L/min | [8] |
| Plasma Clearance (22S form) | 1.0 L/min | [8] |
| Glucocorticoid Receptor Affinity | ~200-fold higher than hydrocortisone (B1673445) and 15-fold higher than prednisolone (B192156) (for Budesonide mixture) | [9] |
Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of this compound with a high epimeric ratio is crucial for maximizing its therapeutic effect. A common method involves a stereoselective process starting from a desonide (B1670306) derivative.[2][10]
Protocol Overview:
-
Transketalisation: 9α-bromo-desonide or 9α-iodo-desonide is reacted with butyraldehyde (B50154) in the presence of an aqueous hydrobromic acid or hydriodic acid. This step stereoselectively forms the 16,17-acetal, favoring the (22R) configuration. The reaction is typically conducted at a controlled temperature (e.g., 10-20°C). The resulting 9α-halo-budesonide is precipitated by adding the reaction mixture to cold water.[2][10]
-
Dehalogenation: The crude 9α-halo-budesonide is dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol. A dehalogenating agent is then added to remove the halogen atom at the 9α position, yielding budesonide enriched in the (22R) epimer.[2]
-
Purification: The crude this compound is purified to remove the (22S) epimer and other impurities. Crystallization is a frequently used and effective method for purification. The crude product is dissolved in a suitable solvent (e.g., methanol, tetrahydrofuran) at an elevated temperature and then precipitated by the addition of an anti-solvent like water or by cooling. This process can be repeated to achieve the desired purity (typically >98% for the 22R epimer).[2][10]
Analytical Characterization of this compound
Several analytical techniques are employed to separate, identify, and quantify the (22R) and (22S) epimers of budesonide.
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the separation and quantification of budesonide epimers. A common approach utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH (e.g., pH 3.5). Detection is typically performed using a UV detector at a wavelength of around 230-254 nm.[9][11]
-
Gas Chromatography (GC): Capillary GC with a suitable stationary phase (e.g., Crossbond 5% diphenyl-95% dimethyl polysiloxane) can also be used for the direct separation and quantification of the 22R and 22S epimers.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) provides a direct method for the identification and quantification of the epimers without the need for reference standards. Both ¹H and ¹³C NMR can be used, with specific signals corresponding to each epimer allowing for the determination of their ratio.[4]
Mechanism of Action and Signaling Pathway
Budesonide, including the (22R) epimer, exerts its anti-inflammatory effects by acting as a potent agonist of the glucocorticoid receptor (GR).[13][14] The mechanism involves the modulation of gene expression.
Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a complex with chaperone proteins. This binding event leads to the dissociation of the chaperone proteins and the translocation of the activated Budesonide-GR complex into the nucleus.[14][15]
In the nucleus, the Budesonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to two primary outcomes:
-
Transactivation: The complex upregulates the transcription of anti-inflammatory genes, leading to the increased production of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[14]
-
Transrepression: The Budesonide-GR complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This repression leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[14][15]
The net effect is a potent, localized anti-inflammatory response.
Signaling Pathway Diagram
Caption: Glucocorticoid receptor signaling pathway of this compound.
References
- 1. Determination of epimers 22R and 22S of budesonide in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C25H34O6 | CID 73759663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allmpus.com [allmpus.com]
- 7. Budesonide | 51333-22-3 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0994119B1 - Stereoselective process for the preparation of the 22R epimer of budesonide - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 15. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
(22R)-Budesonide: A Deep Dive into its Mechanism of Action on Glucocorticoid Receptors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the treatment of various inflammatory conditions, including asthma and inflammatory bowel disease.[1] It is commercially available as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide.[1] The (22R) epimer is known to be significantly more active than its (22S) counterpart, making it the primary driver of the drug's therapeutic effects.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on the glucocorticoid receptor (GR), focusing on receptor binding, transcriptional activation (transactivation), and transcriptional repression (transrepression).
Glucocorticoid Receptor Signaling Pathway
This compound, like other glucocorticoids, mediates its action by binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[4][5] Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins.[4] This activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[4][5][6]
References
- 1. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of (22R)-Budesonide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of (22R)-Budesonide in various organic solvents, offering crucial data for researchers, scientists, and professionals in drug development. Budesonide (B1683875), a potent glucocorticoid, exists as a mixture of two epimers, 22R and 22S. The (22R)-epimer is the more pharmacologically active isomer, making its solubility characteristics a critical parameter for formulation development, bioavailability, and therapeutic efficacy.[1][2] This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.
Quantitative Solubility Data of Budesonide
The following table summarizes the known solubility of Budesonide in various organic solvents. It is important to note that much of the publicly available data pertains to the epimeric mixture of Budesonide. Where data specific to the (22R)-isomer is available, it has been noted.
| Organic Solvent | Budesonide Form | Solubility (mg/mL) | Temperature (°C) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Epimeric Mixture | ~ 25 | Not Specified | [3] |
| Dimethylformamide (DMF) | Epimeric Mixture | ~ 20 | Not Specified | [3] |
| Ethanol | Epimeric Mixture | ~ 10 | Not Specified | [3] |
| Chloroform | Epimeric Mixture | Freely Soluble | Not Specified | [4][5] |
| Methanol | (22R)-Isomer | Soluble | Not Specified | [6] |
| Methanol | Epimeric Mixture | Freely Soluble | Not Specified | [5] |
| Methylene Chloride | Epimeric Mixture | Freely Soluble | Not Specified | |
| Ethanol (95%) | Epimeric Mixture | Freely Soluble | Not Specified | [5] |
| Ether | Epimeric Mixture | Practically Insoluble | Not Specified | [5] |
| Heptane | Epimeric Mixture | Practically Insoluble | Not Specified |
Note: "Freely Soluble" is a qualitative description from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" indicates 1 part of solute dissolves in 10 to 30 parts of solvent. "Sparingly Soluble" indicates 1 part of solute dissolves in 30 to 100 parts of solvent. "Slightly Soluble" indicates 1 part of solute dissolves in 100 to 1000 parts of solvent. "Practically Insoluble" indicates 1 part of solute requires more than 10,000 parts of solvent to dissolve.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV detector at λmax ≈ 243 nm for Budesonide)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
- 1. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 2. Budesonide [sitem.herts.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tpcj.org [tpcj.org]
- 6. allmpus.com [allmpus.com]
An In-depth Technical Guide on the Crystalline Structure and Polymorphism of (22R)-Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875), a potent glucocorticoid, is a cornerstone in the treatment of asthma and other inflammatory diseases. It is commercially available as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide, with the (22R) epimer exhibiting significantly higher therapeutic activity. The solid-state properties of this compound, particularly its crystalline structure and potential for polymorphism, are of paramount importance in drug development and manufacturing. Different polymorphic forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can profoundly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the current knowledge on the crystalline structure and polymorphism of this compound, detailing experimental methodologies for its characterization and exploring its mechanism of action.
Crystalline Structure of this compound
The foundational work on the crystal structure of Budesonide epimers was conducted by Albertsson et al. (1978). Their single-crystal X-ray diffraction studies provided the first detailed insights into the three-dimensional arrangement of the this compound molecule in the solid state.
Crystallographic Data
A summary of the crystallographic data for a crystal containing 95% this compound and 5% (22S)-Budesonide is presented in Table 1.
| Parameter | Value[1] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 8.419(1) Å |
| b | 9.087(1) Å |
| c | 29.523(4) Å |
| Volume (V) | 2257.9 ų |
| Molecules per Unit Cell (Z) | 4 |
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form. While the existence of multiple polymorphic forms of Budesonide is widely acknowledged in the pharmaceutical sciences, detailed public domain crystallographic data for distinct polymorphs of exclusively this compound (often referred to as Form A, Form B, etc.) are scarce. The characterization and control of these polymorphs are critical during drug development to ensure consistent product quality and performance.
Polymorph screening is a crucial step to identify different crystalline forms, solvates, and hydrates. A general workflow for such a screening process is outlined below.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound's solid-state forms.
Powder X-ray Diffraction (PXRD)
Objective: To identify crystalline phases and differentiate between polymorphs based on their unique diffraction patterns.
Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) and a sensitive detector.
Sample Preparation:
-
Gently grind approximately 10-20 mg of the this compound sample using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.
-
Pack the powdered sample into a flat, zero-background sample holder. Ensure the sample surface is smooth and level with the surface of the holder.
Data Collection:
-
Set the 2θ scan range from 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1°/minute.
-
The X-ray generator should be operated at 40 kV and 40 mA.
-
Perform the analysis at ambient temperature.
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the obtained diffractogram with known patterns from databases (such as the Cambridge Structural Database - CCDC) or reference standards of different polymorphs to identify the crystalline form(s) present in the sample.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of this compound, such as melting point, enthalpy of fusion, and solid-solid transitions, which are characteristic of a specific polymorphic form.
Instrumentation: A calibrated differential scanning calorimeter equipped with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Data Collection:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/minute.
-
Maintain a constant nitrogen purge of 50 mL/minute throughout the experiment to provide an inert atmosphere.
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic and exothermic events.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Compare the thermal events with those of known polymorphs to aid in identification. Crystalline budesonide typically exhibits a sharp melting endotherm around 260 °C.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Budesonide exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). The signaling pathway is a complex process involving genomic and non-genomic actions.
Conclusion
The crystalline structure and polymorphic behavior of this compound are critical attributes that influence its performance as a pharmaceutical agent. While the single-crystal structure of a high-purity this compound has been elucidated, a comprehensive public database of its various polymorphic forms remains to be fully established. The application of standardized and detailed experimental protocols, such as those for PXRD and DSC outlined in this guide, is essential for the reliable identification, characterization, and control of Budesonide's solid-state forms. A thorough understanding of its polymorphism, coupled with insights into its mechanism of action via the glucocorticoid receptor signaling pathway, empowers researchers and drug development professionals to optimize the formulation and ensure the consistent delivery of this vital anti-inflammatory medication. Further research into the discovery and full structural characterization of novel this compound polymorphs will continue to be a valuable endeavor in the field of pharmaceutical sciences.
References
(22R)-Budesonide's High Affinity for Glucocorticoid Receptor Alpha: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (22R)-Budesonide to the glucocorticoid receptor alpha (GRα). Budesonide (B1683875), a potent synthetic corticosteroid, is clinically used as a mixture of two epimers, (22R) and (22S). The (22R) epimer is known to be the more active of the two. This document compiles quantitative binding data, details common experimental protocols for assessing binding affinity, and illustrates the associated signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
For comparative purposes, the following table summarizes the binding affinity of budesonide (as an epimeric mixture) and the relative activity of its individual epimers.
| Compound | Parameter | Value | Species/Tissue | Reference |
| Budesonide (22R/22S mixture) | Kd | 1.32 nmol/l | Human Lung | [1] |
| Budesonide (22R/22S mixture) | Relative Receptor Affinity (Dexamethasone = 100) | 855 | Human Lung | [1] |
| This compound | Relative Activity vs. (22S)-Budesonide | 2-fold higher | Rat Skeletal Muscle | [2] |
| This compound | Relative Activity vs. Dexamethasone (B1670325) | 14-fold higher | Rat Skeletal Muscle | [2] |
Glucocorticoid Receptor Signaling Pathway
Upon binding to its ligand in the cytoplasm, the glucocorticoid receptor alpha (GRα) undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the anti-inflammatory and other physiological effects of glucocorticoids.
Glucocorticoid Receptor Alpha Signaling Pathway.
Experimental Protocols
The determination of binding affinity for ligands like this compound to GRα relies on various in vitro assay techniques. Below are detailed methodologies for commonly employed experiments.
Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor.
Materials:
-
Purified recombinant human GRα or cell lysates containing GRα.
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled this compound (test compound).
-
Assay buffer (e.g., Tris-HCl buffer with additives to maintain receptor stability).
-
Wash buffer.
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Preparation of Reaction Mixtures: In a multi-well plate, combine the GRα preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Fluorescence Polarization Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid (tracer) upon binding to the larger GRα protein.
Materials:
-
Purified recombinant human GRα.
-
Fluorescently labeled glucocorticoid tracer.
-
This compound (test compound).
-
Assay buffer.
-
A microplate reader capable of fluorescence polarization measurements.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of GRα and the fluorescent tracer at their optimal concentrations.
-
Assay Plate Setup: In a microplate, add the assay buffer, the fluorescent tracer, and the serially diluted this compound.
-
Initiation of Reaction: Add the GRα solution to all wells to start the binding reaction. Include control wells with tracer only (for minimum polarization) and tracer with GRα but no competitor (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The binding of the tracer to GRα results in a high polarization value, while the free tracer has a low polarization value. The displacement of the tracer by this compound leads to a decrease in polarization. Plot the polarization values against the log concentration of this compound to obtain a competition curve and determine the IC50 value.
Fluorescence Polarization Assay Workflow.
References
- 1. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
(22R)-Budesonide pharmacokinetic and pharmacodynamic properties
An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of (22R)-Budesonide
Introduction
Budesonide (B1683875) is a potent, non-halogenated synthetic glucocorticoid utilized for its topical anti-inflammatory effects in the management of conditions such as asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] It is commercially available as a 1:1 racemic mixture of two epimers: this compound and (22S)-Budesonide.[2][3] These epimers exhibit stereoselective differences in both their biological activity and pharmacokinetic profiles. Notably, the (22R) epimer is recognized as the more pharmacologically active form, demonstrating significantly higher potency than its (22S) counterpart.[2][4]
This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of the this compound epimer. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological processes.
Pharmacodynamics of this compound
Mechanism of Action The anti-inflammatory activity of this compound is mediated through its high-affinity binding to the glucocorticoid receptor (GR).[5][6] Budesonide's affinity for the GR is up to 200 times greater than that of endogenous cortisol.[5] The mechanism involves a sequence of intracellular events:
-
Cellular Entry and Receptor Binding : As a lipophilic molecule, this compound passively diffuses across the cell membrane into the cytoplasm, where it binds to the inactive GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[1][5]
-
Nuclear Translocation : This binding induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.[5] The activated this compound-GR complex then translocates into the nucleus.[1][7][8]
-
Modulation of Gene Expression : Within the nucleus, the complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs).[6][7] This interaction modulates gene transcription in two primary ways:
-
Transactivation : The complex binds to positive GREs to upregulate the transcription of anti-inflammatory genes, such as lipocortin-1 (which inhibits phospholipase A2), and inhibitors of nuclear factor-kappa B (NF-κB).[1][5][7]
-
Transrepression : The complex indirectly inhibits the expression of pro-inflammatory genes by physically interacting with and repressing the activity of transcription factors like NF-κB and Activator Protein-1 (AP-1).[5][6][9] This suppression reduces the synthesis of inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[1][8]
-
The net effect is a powerful, localized reduction in inflammatory cell recruitment and activation, decreased vascular permeability, and suppression of the inflammatory cascade.[1][8]
Pharmacodynamic Properties
| Parameter | Description | Citation(s) |
| Relative Potency | The (22R) epimer is two to several times more potent and pharmacologically active than the (22S) epimer. | [2][4] |
| Receptor Affinity | Exhibits high binding affinity for the glucocorticoid receptor, up to 200-fold higher than cortisol. | [5] |
Pharmacokinetics of this compound
This compound is characterized by high topical activity and rapid systemic clearance, which contributes to its favorable safety profile by minimizing systemic exposure.[5]
Absorption Systemic bioavailability is low and depends on the route of administration. Following oral administration, bioavailability is approximately 9-21% due to extensive first-pass metabolism in the liver and gut wall.[10][11][12] When inhaled, the portion of the drug deposited in the lungs is absorbed directly into systemic circulation, while the swallowed fraction undergoes first-pass metabolism.[3]
Distribution this compound has a volume of distribution of approximately 2.2-3.9 L/kg.[10] It is highly bound to plasma proteins, primarily albumin, with a binding percentage of 85-90%.[5][10]
Metabolism Metabolism is the primary route of elimination and occurs extensively in the liver and, to a lesser extent, the intestine.[12] The process is mediated predominantly by the Cytochrome P450 3A4 (CYP3A4) enzyme.[5][10][13] This rapid metabolism converts budesonide into two major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which possess less than 1% of the glucocorticoid activity of the parent compound.[5][10] The (22R) epimer undergoes more rapid biotransformation than the (22S) epimer.[14] This stereoselective metabolism results in a significantly faster clearance of the (22R) epimer.[10][15]
Excretion The inactive metabolites are primarily excreted via the urine and feces.[5][10] No unchanged budesonide is recovered in the urine.[10]
Pharmacokinetic Parameters
| Parameter | Value this compound | Condition / Route | Citation(s) |
| Cmax | ~1.8 µg/L | Healthy volunteers, Inhalation (pMDI), 1600 µg twice daily | [3][16] |
| Tmax | ~0.46 hours | Healthy volunteers, Inhalation (pMDI) | [3][16] |
| Elimination Half-Life (t½) | ~2.3 hours | Healthy volunteers, Inhalation (pMDI) | [3][10][16] |
| Plasma Clearance | ~1.4 L/min (163 L/h) | Adults | [3][10][16] |
| Volume of Distribution (Vd) | 2.2 - 3.9 L/kg | Adults (racemic mixture) | [10] |
| Plasma Protein Binding | 85 - 90% | Adults (racemic mixture) | [5][10] |
| Oral Bioavailability | 9 - 21% | Adults (racemic mixture) | [10][12] |
Detailed Experimental Protocols
Protocol 1: Stereoselective Pharmacokinetic Analysis in Human Plasma
-
Objective : To develop and validate a sensitive method for the simultaneous quantification of (22R)- and (22S)-Budesonide epimers in human plasma to assess stereoselective pharmacokinetics.[15]
-
Methodology :
-
Sample Preparation : To 200 µL of human plasma, add an internal standard (deuterated budesonide epimers). Perform liquid-liquid extraction using an n-hexane/dichloromethane/isopropanol (2:1:0.1, v/v/v) mixture under alkaline conditions.[15]
-
Separation : Centrifuge the samples. Evaporate the organic layer to dryness under nitrogen and reconstitute the residue in the mobile phase.[15]
-
Chromatography : Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system. Achieve baseline separation of the epimers on a C18 column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm) using an isocratic mobile phase of acetonitrile/5mM ammonium (B1175870) acetate/acetic acid (29:71:0.142, v/v/v) at a flow rate of 0.7 mL/min.[15]
-
Detection : Quantify the epimers using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[15]
-
Data Analysis : Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Determine pharmacokinetic parameters (AUC, Cmax, Tmax, CL) from the resulting concentration-time profiles.[15]
-
Protocol 2: In Vitro Biotransformation Assay
-
Objective : To compare the rate of metabolism of (22R)- and (22S)-Budesonide epimers in various human tissues.[14]
-
Methodology :
-
Tissue Preparation : Prepare S-9 fractions from human liver, bronchus, and colonic mucosa homogenates through differential centrifugation.[14]
-
Incubation : Incubate a known concentration of each budesonide epimer separately with the S-9 fraction in a buffered solution containing an NADPH-generating system at 37°C.[14]
-
Sampling : Collect aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90 minutes).[14]
-
Reaction Termination : Stop the metabolic reaction in the aliquots by adding a quenching solvent like acetonitrile.
-
Analysis : Centrifuge the samples to pellet proteins. Analyze the supernatant using a validated high-performance liquid chromatography (HPLC) method to measure the concentration of the remaining parent epimer.[14]
-
Data Analysis : Plot the concentration of the unchanged epimer versus time to determine the rate of disappearance (metabolism) for each epimer in each tissue type.[14]
-
Conclusion
This compound is the principal pharmacologically active epimer of budesonide, exerting potent topical anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. Its pharmacokinetic profile is defined by extensive first-pass metabolism, primarily via CYP3A4, which leads to low systemic bioavailability and rapid clearance of the active drug. This stereoselective metabolism is more pronounced for the (22R) epimer, contributing to its favorable therapeutic index. The combination of high local potency and rapid systemic inactivation makes this compound an effective and well-tolerated agent for the targeted treatment of localized inflammatory diseases. A thorough understanding of its distinct PK/PD properties is critical for optimizing drug delivery, clinical efficacy, and patient safety.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide Result Summary | BioGRID [thebiogrid.org]
- 5. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. droracle.ai [droracle.ai]
- 14. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
(22R)-Budesonide metabolism and biotransformation pathways
An In-Depth Technical Guide to the Metabolism and Biotransformation of (22R)-Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent, non-halogenated glucocorticoid used in the treatment of inflammatory conditions such as asthma, rhinitis, and inflammatory bowel disease.[1][2] It is administered as a mixture of two epimers, 22R and 22S, with the 22R form exhibiting two to three times greater topical glucocorticoid potency.[3] A key feature of budesonide's clinical profile is its high ratio of local anti-inflammatory activity to systemic side effects. This favorable therapeutic index is primarily attributed to its extensive and rapid first-pass metabolism, which inactivates the drug upon absorption into the systemic circulation.[4][5] This guide provides a detailed examination of the metabolic pathways, enzymatic processes, and experimental methodologies relevant to the biotransformation of the clinically more active this compound epimer.
Primary Biotransformation Pathways
The metabolism of budesonide is predominantly an oxidative process mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] Extensive research has identified CYP3A4 as the principal isoenzyme responsible for its biotransformation in both the liver and the intestine.[2][6][7] Other isoforms, such as CYP3A5 and CYP3A7, may also contribute to a lesser extent.[6]
The primary metabolic reactions are hydroxylations, which lead to the formation of two major, significantly less active metabolites.[1][8] These inactivation steps are crucial for minimizing systemic corticosteroid effects. The two main pathways are:
-
6β-hydroxylation , leading to the formation of 6β-hydroxybudesonide.
-
16α-hydroxylation , which involves the cleavage of the butylidene acetal (B89532) group and results in the formation of 16α-hydroxyprednisolone.[1][2]
While these reactions are known to be the main clearance pathways, specific enzyme kinetic parameters such as Kₘ and Vₘₐₓ for the formation of these metabolites from this compound by human CYP3A4 are not widely reported in the literature.
References
- 1. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gastrointestinal transit, release and plasma pharmacokinetics of a new oral budesonide formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid. | Semantic Scholar [semanticscholar.org]
(22R)-Budesonide: A Toxicological Profile and Safety Assessment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of (22R)-Budesonide, the more potent epimer of the synthetic glucocorticoid budesonide (B1683875). Budesonide is widely used for its anti-inflammatory effects in the treatment of asthma and other inflammatory diseases. This document synthesizes available non-clinical safety data, including pharmacokinetics, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While much of the historical toxicological data has been generated using the epimeric mixture of budesonide, this guide places a special emphasis on the stereoselective pharmacokinetics and the known higher potency of the (22R) epimer. Detailed methodologies for key toxicological studies are provided, and relevant signaling pathways are illustrated to offer a deeper understanding of the compound's mechanism of action and potential toxicities. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation of glucocorticoids.
Introduction
Budesonide is a potent, non-halogenated glucocorticoid that exists as a 1:1 mixture of two epimers, this compound and (22S)-Budesonide.[1] The (22R) epimer is known to be several times more potent in its anti-inflammatory activity than the (22S) epimer.[2] This enhanced potency necessitates a thorough understanding of its specific toxicological profile. This document aims to provide a detailed safety assessment of this compound, drawing from studies conducted on the epimeric mixture and highlighting stereoselective differences where data is available.
Pharmacokinetics and Metabolism
Stereoselectivity is a key factor in the pharmacokinetics of budesonide. The two epimers exhibit different pharmacokinetic properties, which can influence their safety profiles.
Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans (Intravenous Administration)
| Parameter | This compound | (22S)-Budesonide | Reference |
| Plasma half-life (t½) | 2.66 ± 0.57 h | 2.71 ± 0.69 h | [3][4] |
| Volume of distribution (Vβ) | 425 ± 100 L | 245 ± 38 L | [3][4] |
| Plasma clearance | 117 ± 40 L/h | 67 ± 19 L/h | [3][4] |
| AUC(0-∞) | Lower | Approximately 6 times higher | [5][6] |
| Total Body Clearance Ratio (22S/22R) | - | 0.17 | [5][6] |
The larger volume of distribution for the (22R) epimer may suggest a higher tissue affinity.[3][4] Both epimers are characterized by high plasma clearance, indicating rapid metabolism primarily in the liver.[3][4] The metabolism of the two epimers also differs, with the (22R) epimer yielding 16α-hydroxyprednisolone and the (22S) epimer producing a metabolite tentatively identified as 23-hydroxybudesonide.[7] In vitro studies have shown that the (22R) epimer undergoes greater biotransformation than the (22S) epimer in human hepatic, bronchial, and colonic tissues.[8]
Non-Clinical Toxicology
The following sections summarize the toxicological findings for budesonide. It is important to note that these studies were largely conducted using the epimeric mixture.
Acute Toxicity
Acute toxicity studies with budesonide have been conducted in various species via oral, intravenous, intraperitoneal, subcutaneous, and intrarectal administration.[3]
Repeated-Dose Toxicity
Chronic toxicity studies in rats have shown dose-dependent decreases in body weight gain and food intake at higher doses. Pathological changes associated with glucocorticoid activity were observed in the liver, lymph nodes, thymus, mammary glands, and uterus at higher dose levels.
Table 2: Summary of Findings in a 26-Week Subcutaneous Toxicity Study of Budesonide in Rats
| Dose Level (µg/kg/day) | Key Findings | Reference |
| 5 | No significant morphological effects. | |
| 20 | Decreased body weight gain, reduced lymphocytes, acinar hyperplasia in mammary glands, dilation of the uterine lumen. | |
| 80 | Decreased body weight gain, reduced lymphocytes, panacinar hepatocytic fine vacuolation (females), acinar hyperplasia in mammary glands, dilation of the uterine lumen. |
Genotoxicity
Budesonide has been evaluated in a comprehensive battery of genotoxicity tests and has not shown evidence of genotoxic potential.
Table 3: Summary of Genotoxicity Studies for Budesonide
| Assay | Result | Reference |
| Ames Test (S. typhimurium) | Negative | [3] |
| Mouse Lymphoma Cell Forward Gene Mutation (TK+/-) Test | Negative | [3] |
| Human Lymphocyte Chromosome Aberration Test | Negative | [3] |
| Drosophila melanogaster Sex-linked Recessive Lethality Test | Negative | [3] |
| Rat Hepatocyte UDS Test | Negative | [3] |
| Mouse Micronucleus Test | Negative | [3] |
Carcinogenicity
Carcinogenicity studies with budesonide have been conducted in rats and mice.
Table 4: Summary of Carcinogenicity Studies for Budesonide
| Species | Duration | Route | Key Findings | Reference |
| Sprague-Dawley Rat (male) | 2 years | Oral | Statistically significant increase in gliomas at 50 µg/kg. Increased incidence of primary hepatocellular tumors at ≥25 µg/kg. A subsequent study did not confirm the increase in gliomas. | [3] |
| Sprague-Dawley Rat (female) | 2 years | Oral | No tumorigenicity observed up to 50 µg/kg. | [3] |
| Mouse | 91 weeks | Oral | No treatment-related carcinogenicity up to 200 µg/kg. | [3] |
Reproductive and Developmental Toxicity
Budesonide has been shown to be teratogenic and embryocidal in rabbits and rats.[3]
Table 5: Summary of Reproductive and Developmental Toxicity of Budesonide in Rats
| Study Type | Route | Dose Levels (µg/kg) | Key Findings | Reference |
| Fertility and Early Embryonic Development | Subcutaneous | Up to 100 | No effect on fertility. | [3] |
| Prenatal and Postnatal Development | Subcutaneous | 5, 20 | At 20 µg/kg: Decrease in prenatal viability, pup viability at birth and during lactation, and maternal body-weight gain. No such effects at 5 µg/kg. | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies for key toxicological experiments, based on OECD guidelines.
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Method: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD 474
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test System: Rodents, typically mice or rats.
-
Method: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels. Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment). The cells are stained, and polychromatic erythrocytes are scored for the presence of micronuclei.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.
Carcinogenicity Study - Based on OECD 451
This long-term study assesses the carcinogenic potential of a substance.
-
Test System: Typically rats and mice of both sexes.
-
Method: The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice), usually via the oral route in the diet or by gavage. At least three dose levels and a concurrent control group are used, with at least 50 animals per sex per group.
-
Evaluation: The study evaluates the incidence, type, and time to appearance of tumors in treated groups compared to the control group. A comprehensive histopathological examination of all organs and tissues is performed.
Prenatal Developmental Toxicity Study - Based on OECD 414
This study investigates the potential adverse effects of a substance on the developing fetus.
-
Test System: Pregnant rodents (usually rats) and a second species (usually rabbits).
-
Method: The test substance is administered to pregnant females during the period of organogenesis. The dams are euthanized just prior to term, and the uterine contents are examined. Fetuses are evaluated for external, visceral, and skeletal malformations.
-
Evaluation: Endpoints include maternal toxicity, and fetal effects such as resorptions, fetal weight, and the incidence of malformations and variations.
Signaling Pathways and Experimental Workflows
dot
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
dot
Caption: Generalized Preclinical Toxicology Assessment Workflow.
Conclusion and Safety Assessment
This compound is the more potent epimer of budesonide, a widely used glucocorticoid. The available toxicological data, primarily from studies on the epimeric mixture, indicate that budesonide is not genotoxic. Carcinogenicity studies in rodents have shown some evidence of tumorigenicity at high doses in male rats, a finding that is not uncommon for glucocorticoids. Reproductive and developmental toxicity studies have demonstrated teratogenic and embryocidal effects in animals, which is a class effect for corticosteroids.
The stereoselective pharmacokinetics of budesonide, with the (22R) epimer having a larger volume of distribution and greater in vitro biotransformation, are important considerations in its safety assessment. While a complete and separate in-vivo toxicological profile for this compound is not extensively available in the public domain, its higher potency suggests that its safety profile is a critical component of the overall safety of the budesonide mixture. The established therapeutic window and extensive clinical use of budesonide provide a strong basis for its continued use, with appropriate monitoring for known glucocorticoid-related side effects. Further research into the specific toxicological properties of the (22R) epimer could provide a more refined understanding of its safety profile.
References
- 1. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms | MDPI [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver metabolism of budesonide in rat, mouse, and man. Comparative aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity study of the new glucocorticosteroid budesonide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Separation of (22R) and (22S) Budesonide Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent glucocorticoid corticosteroid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease.[1][2] It is commercially available as a mixture of two epimers, (22R)-budesonide and (22S)-budesonide, which exhibit similar anti-inflammatory activity.[3] The United States Pharmacopeia (USP) and other regulatory bodies require the accurate determination of the ratio of these two epimers in the drug substance and finished products.[4] This document provides detailed high-performance liquid chromatography (HPLC) methods for the successful separation and quantification of the (22R) and (22S) epimers of budesonide.
The methods described are based on established and validated procedures, including those outlined in the USP monograph. They are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of budesonide.
Chromatographic Conditions and Data
The successful separation of the budesonide epimers can be achieved using reversed-phase HPLC. The following tables summarize the key chromatographic parameters and performance data from various methods.
Table 1: HPLC and UHPLC Method Parameters for Budesonide Epimer Separation
| Parameter | USP Monograph Method[2][4] | Alternative HPLC Method | Fast UHPLC Method[5] |
| Column | C18, 4.6 x 150 mm, 5 µm (L1 packing) | C18, 4.6 x 150 mm, 3 µm | C18, 2.1 x 100 mm, 1.9 µm |
| Mobile Phase | Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 3.2) | Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 3.1) with 0.03% SDS | Acetonitrile and Water |
| Composition | 68:32 (Buffer:Acetonitrile)[2] or 45:55 (Acetonitrile:Buffer)[3] | 40:60 (Acetonitrile:Buffer)[6] | 40:60 (Acetonitrile:Water)[5] |
| Flow Rate | 1.5 mL/min[2] | 1.0 mL/min[7] | 0.64 mL/min[5] |
| Detection | UV at 254 nm | UV at 214 nm[7] | UV at 254 nm |
| Temperature | 30 °C | Ambient | 30 °C[5] |
| Injection Volume | 20 µL[2] | Not Specified | Not Specified |
Table 2: System Suitability and Performance Data
| Parameter | USP Monograph Requirement[4] | Typical Performance (USP Method) | Fast UHPLC Method Performance[5] |
| Resolution (Rs) | ≥ 1.2[4] or ≥ 1.5 | > 1.5 | 1.5[5] |
| Theoretical Plates (N) | ≥ 5500 (for epimer B) | > 5500 | 10,485 (for R-budesonide)[5] |
| Relative Retention Time (RRT) | ~1.1 for epimer A vs. epimer B | ~1.1 | 1.1[5] |
| Retention Time (Epimer B) | Not Specified | ~7.7 min | ~2.5 min |
| Retention Time (Epimer A) | Not Specified | ~8.3 min | ~2.8 min |
| Linearity Range | Not Specified | 1-50 µg/mL (R²=0.9995)[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.1 µg/mL[3] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.25 µg/mL[3] | Not Specified |
Experimental Protocols
Protocol 1: Standard USP Monograph Method
This protocol is based on the widely accepted USP monograph for budesonide analysis.[2][4]
1. Materials and Reagents:
-
Budesonide Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Buffer Solution (pH 3.2): Dissolve 3.17 g of sodium dihydrogen phosphate in 1000 mL of water. Add 0.23 g of orthophosphoric acid and adjust the pH to 3.2 ± 0.1, if necessary.[2]
-
Mobile Phase: Mix the Buffer Solution and acetonitrile in a ratio of 68:32 (v/v).[2] Filter and degas the mobile phase before use.
-
Diluent: Prepare a mixture of acetonitrile and water (3:7, v/v).[4]
-
Standard Solution: Accurately weigh and dissolve a suitable quantity of Budesonide CRS in the Diluent to obtain a final concentration of approximately 0.06 mg/mL.[4]
-
Sample Solution: Prepare the sample solution to have a similar concentration to the Standard Solution using the Diluent.
3. HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.5 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL[2]
4. System Suitability:
-
Inject the Standard Solution and verify that the system suitability requirements are met:
-
The resolution between the two budesonide epimer peaks is not less than 1.5.
-
The column efficiency is not less than 5500 theoretical plates, as determined from the budesonide epimer B peak.
-
The relative standard deviation (%RSD) for replicate injections of the sum of the peak areas of the two budesonide epimers is not more than 1.0%.[4]
-
5. Analysis:
-
Inject the Sample Solution and the Standard Solution into the chromatograph.
-
Identify the peaks for epimer B (first eluting) and epimer A (second eluting).
-
Calculate the percentage of each epimer and the total budesonide content in the sample.
Protocol 2: Fast UHPLC Method
This protocol offers a significant reduction in analysis time while maintaining adequate separation.[5]
1. Materials and Reagents:
-
Budesonide Reference Standard
-
Acetonitrile (UHPLC grade)
-
Water (UHPLC grade)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a ratio of 40:60 (v/v).[5] Filter and degas.
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent if appropriate.
3. UHPLC System and Conditions:
-
Column: C18, 2.1 x 100 mm, 1.9 µm
-
Flow Rate: 0.64 mL/min[5]
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 254 nm
-
Injection Volume: Appropriate for the UHPLC system (typically 1-5 µL)
4. System Suitability and Analysis:
-
Follow the procedures outlined in Protocol 1, ensuring the system meets the required performance criteria for resolution and peak shape.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of budesonide epimers.
Caption: General workflow for HPLC analysis of budesonide epimers.
Caption: Solution preparation steps for budesonide HPLC analysis.
References
- 1. eijppr.com [eijppr.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (22R)-Budesonide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of the (22R) epimer of Budesonide (B1683875) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method facilitates the stereoselective determination of (22R)-Budesonide, which is crucial for pharmacokinetic and drug metabolism studies, given that the pharmacological activity of Budesonide resides in its two epimers, with the (22R) form being more potent. The protocol outlines a liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the accurate and precise quantification of this compound.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. It is administered as a mixture of two epimers, this compound and (22S)-Budesonide. The two epimers exhibit different pharmacological activities and pharmacokinetic profiles. Therefore, a stereoselective analytical method is essential for accurately characterizing the disposition of each epimer in the body. This document provides a validated LC-MS/MS method for the selective quantification of the this compound epimer in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound and (22S)-Budesonide reference standards
-
Budesonide-d8 (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (LC-MS grade)
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of Budesonide-d8 internal standard solution (1 ng/mL in 50% acetonitrile).
-
Vortex the sample for 30 seconds.
-
Add 100 µL of 0.1 M NaOH and vortex for another 30 seconds.
-
Add 2 mL of extraction solvent (n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: Waters ACQUITY UPLC®
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 mm x 50 mm[1]
-
Mobile Phase: Isocratic elution with Acetonitrile/5 mM Ammonium Acetate/Acetic Acid (29:71:0.142, v/v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Run Time: 7 minutes[1]
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Collision Gas: Argon
Quantitative Data
The following tables summarize the quantitative performance of the method for the analysis of this compound in human plasma.
| Parameter | This compound |
| Linearity Range | 5.0 - 500 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 1: Linearity and LLOQ for this compound.
| Concentration (pg/mL) | Precision (%RSD) | Accuracy (%Bias) |
| LLOQ (5.0) | < 15 | ± 15 |
| Low QC (15) | < 15 | ± 15 |
| Mid QC (150) | < 15 | ± 15 |
| High QC (400) | < 15 | ± 15 |
Table 2: Precision and Accuracy for this compound.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the stereoselective quantification of this compound in human plasma. The detailed protocol and performance data demonstrate the suitability of this method for pharmacokinetic studies and other research applications requiring the specific measurement of this epimer.
References
Application Notes and Protocols: (22R)-Budesonide In Vitro Anti-inflammatory Assays in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875), a potent glucocorticoid, is widely utilized for its anti-inflammatory properties in various chronic inflammatory diseases.[1][2] Its therapeutic efficacy is, in part, attributed to its modulation of macrophage activity, key players in the inflammatory cascade.[1][3] The (22R)-epimer is the active form of budesonide. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory effects of (22R)-Budesonide on macrophages in vitro. The protocols described herein focus on key inflammatory markers and pathways, including cytokine release, nitric oxide production, and macrophage polarization.
Budesonide exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[3][4] This ligand-receptor complex translocates to the nucleus, where it modulates the expression of a wide array of genes.[5] A primary mechanism of action involves the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6][7] This interference leads to a down-regulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[8][9] Furthermore, budesonide can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also crucial in the inflammatory response.[10][11]
Data Presentation
The following tables summarize the quantitative effects of budesonide on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages, as reported in preclinical studies.
Table 1: Effect of Budesonide on Pro-inflammatory Cytokine and Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | NO (µM) |
| Control | 530.8 ± 27.0 | 89.4 ± 6.7 | 3.3 ± 0.3 |
| LPS (0.10 µg/mL) | 677.5 ± 23.5 | 188.8 ± 14.6 | 77.6 ± 1.5 |
| LPS + Budesonide (5 µM) | Not Reported | Significantly Decreased vs. LPS | 40.8 ± 1.2 |
| LPS + Budesonide (10 µM) | 648.1 ± 25.2 (Not Significant vs. LPS) | Significantly Decreased vs. LPS | 35.4 ± 0.7 |
| LPS + Budesonide (20 µM) | 598.7 ± 22.9 (Significant vs. LPS) | Significantly Decreased vs. LPS | 8.8 ± 0.3 |
Data adapted from a study on RAW264.7 macrophages stimulated with LPS for 24 hours.[8]
Table 2: Effect of Budesonide on Macrophage Polarization Markers in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | iNOS (M1 Marker, relative expression) | TNF-α (M1 Marker, relative expression) | Arg-1 (M2 Marker, relative expression) | CD206 (M2 Marker, relative expression) |
| LPS (0.10 µg/mL) | High | High | Low | Low |
| LPS + Budesonide (5 µM) | ↓ (P=0.021) | Not Significantly Changed | ↑ (P<0.001) | ↑ (P=0.002) |
| LPS + Budesonide (10 µM) | ↓ (P=0.002) | ↓ (P=0.024) | ↑ (P=0.030) | Not Significantly Changed |
| LPS + Budesonide (20 µM) | ↓ (P=0.004) | ↓ (P<0.001) | ↑ (P<0.001) | ↑ (P<0.001) |
Data derived from Western Blot analysis in a study on RAW264.7 macrophages.[8] Arrows indicate a significant decrease (↓) or increase (↑) in protein expression compared to the LPS-only group, with corresponding P-values.
Experimental Protocols
Protocol 1: Assessment of Pro-inflammatory Cytokine and Nitric Oxide Production
This protocol details the procedure to evaluate the effect of this compound on the production of pro-inflammatory mediators in macrophages stimulated with LPS.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.[8]
-
Following pre-treatment, stimulate the cells with 0.10 µg/mL LPS for 22-24 hours.[8] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with budesonide alone.
-
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Use the Griess Reagent System to determine the concentration of nitrite, a stable product of NO, in the supernatants according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.[8]
-
Protocol 2: Evaluation of Macrophage Polarization
This protocol is designed to assess the influence of this compound on M1/M2 macrophage polarization using Western Blotting for key markers.
Materials:
-
RAW264.7 macrophage cell line and culture reagents (as in Protocol 1)
-
LPS from E. coli
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western Blotting apparatus and membranes
-
Primary antibodies: anti-iNOS, anti-TNF-α, anti-Arginase-1 (Arg-1), anti-CD206, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells as described in Protocol 1, Step 3.
-
-
Cell Lysis:
-
After the 24-hour treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, TNF-α, Arg-1, CD206, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative expression of each marker.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays in macrophages.
Caption: Budesonide's anti-inflammatory signaling pathways in macrophages.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 6. Effects of budesonide on toll-like receptor expression in alveolar macrophages from smokers with and without COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (22R)-Budesonide in Murine Models of Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the efficacy of (22R)-Budesonide in preclinical in vivo mouse models of colitis. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of budesonide (B1683875) and its formulations for inflammatory bowel disease (IBD).
Introduction
Budesonide is a potent glucocorticoid with high topical anti-inflammatory activity and extensive first-pass metabolism, which minimizes systemic side effects.[1][2][3] These characteristics make it an attractive candidate for the treatment of IBD, including ulcerative colitis and Crohn's disease.[1][2][3] In preclinical research, chemically induced colitis models in mice, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) models, are widely used to investigate IBD pathogenesis and to evaluate novel therapeutic agents.[4][5][6][7] This document summarizes the efficacy of budesonide in these models and provides detailed protocols for study replication.
Mechanism of Action
Budesonide exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors (GRs).[1][8] Upon entering a target cell, budesonide binds to the cytosolic GR, leading to the translocation of the complex into the nucleus.[1][3] Inside the nucleus, the budesonide-GR complex binds to glucocorticoid response elements (GREs) on the DNA, modulating the transcription of various genes.[1][3] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][3][9] By inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes, budesonide further dampens the inflammatory cascade.[1][8]
Data on Therapeutic Efficacy
The following tables summarize the quantitative data on the efficacy of budesonide in DSS and TNBS-induced colitis models from various studies.
Table 1: Efficacy of Budesonide in DSS-Induced Colitis in Mice
| Parameter | Control (DSS only) | Budesonide (0.2 mg/kg) | Reference |
| Disease Activity Index (DAI) | Increased | Significantly Reduced | [10] |
| Body Weight | Loss | Mitigated Loss | [10] |
| Colon Length | Shortened | Significantly Longer | [10] |
| Colon Weight/Length Ratio | Increased | Significantly Reduced | [10] |
Note: Data represents a summary of findings. Specific values can be found in the cited literature.
Table 2: Efficacy of Budesonide in TNBS-Induced Colitis in Rodents
| Parameter | Control (TNBS only) | Budesonide | Reference |
| Body Weight | Loss | Suppressed Loss | [11] |
| Colon Weight/Length Ratio | Increased | Suppressed Increase | [11] |
| Colon Thickness | Increased | Suppressed Increase | [11] |
| Histological Score | Significantly Increased | Significantly Lower | [11] |
| Clinical Activity Score | Increased | Markedly Decreased | [12] |
| Myeloperoxidase (MPO) Activity | Significantly Higher | Downregulated | [12] |
Note: This table combines findings from both mouse and rat models of TNBS-induced colitis. Dosages and specific outcomes varied between studies.
Experimental Protocols
Detailed methodologies for inducing colitis and administering treatment are provided below.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is characterized by damage to the colonic epithelium, leading to an inflammatory response that mimics aspects of human ulcerative colitis.[4][6]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa
-
This compound
-
Vehicle for budesonide (e.g., PBS, or Tween 80 and ethanol (B145695) diluted in saline)[13]
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Induction of Colitis:
-
Budesonide Administration:
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., day 12), euthanize the mice.[10]
-
Collect the colon and measure its length and weight.
-
A portion of the colon can be fixed in formalin for histological analysis, while another portion can be snap-frozen for biochemical assays (e.g., MPO, cytokine levels).
-
Protocol 2: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
The TNBS model induces a transmural inflammation that shares features with human Crohn's disease.[5][7]
Materials:
-
BALB/c mice (or other appropriate strain)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
This compound
-
Vehicle for budesonide
-
Flexible cannula
-
Animal balance
-
Gavage needles
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week.
-
Induction of Colitis:
-
Fast mice for 24 hours with free access to water.
-
Anesthetize the mice lightly.
-
Instill TNBS dissolved in 50% ethanol (e.g., 100 mg/kg) intrarectally using a flexible cannula inserted approximately 4 cm into the colon.[11]
-
A control group should receive 50% ethanol alone.
-
-
Budesonide Administration:
-
Prepare the budesonide formulation.
-
Administer budesonide or vehicle daily via oral gavage or as an enema, starting post-induction.[11]
-
-
Monitoring:
-
Monitor body weight and clinical signs of colitis daily.
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice.
-
Harvest the colon for measurement of weight, length, and thickness.[11]
-
Collect tissue samples for histological and biochemical analyses.
-
Conclusion
This compound consistently demonstrates significant therapeutic efficacy in both DSS and TNBS-induced models of colitis in rodents. It effectively ameliorates clinical signs of the disease, reduces macroscopic and microscopic inflammation in the colon, and modulates inflammatory markers. The provided protocols offer a standardized framework for conducting in vivo studies to further investigate the therapeutic potential of budesonide and novel drug delivery systems for the treatment of inflammatory bowel disease. However, some studies suggest that in the context of significant mucosal injury, budesonide might weaken the mucosal barrier, which should be a consideration in experimental design and interpretation of results.[15]
References
- 1. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 9. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced therapeutic efficacy of budesonide in experimental colitis with enzyme/pH dual-sensitive polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The glucocorticoid budesonide has protective and deleterious effects in experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (22R)-Budesonide Nanoparticle Formulation for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Budesonide (B1683875), a potent glucocorticoid with strong topical anti-inflammatory effects and low systemic bioavailability, is a cornerstone in the treatment of inflammatory conditions such as inflammatory bowel disease (IBD) and asthma.[1] The targeted delivery of budesonide to specific sites of inflammation can enhance its therapeutic efficacy while minimizing systemic side effects.[2][3] Nanoparticle-based drug delivery systems offer a promising strategy to achieve this by protecting the drug from premature degradation, controlling its release, and targeting it to inflamed tissues.[3][4] These application notes provide a detailed overview of the formulation, characterization, and evaluation of (22R)-Budesonide loaded nanoparticles for targeted drug delivery.
Formulation Strategies and Protocols
Several types of nanoparticles have been investigated for the targeted delivery of budesonide. The choice of nanoparticle platform and preparation method depends on the desired release profile and the target tissue.
1.1. Polymeric Nanoparticles for Oral Delivery to the Colon
Polymeric nanoparticles are widely used for oral drug delivery to the colon for the treatment of IBD.[5][6] Polymers such as poly(lactic-co-glycolic acid) (PLGA) and Eudragit® are commonly employed to create pH-sensitive or time-dependent release formulations that protect the drug in the upper gastrointestinal tract and release it in the colon.[5][7][8]
1.1.1. Protocol: Preparation of pH-Sensitive Budesonide-PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from studies developing colon-targeted budesonide nanoparticles.[8][9]
-
Materials: Budesonide, PLGA, Eudragit® S100, Polyvinyl alcohol (PVA), Dichloromethane (B109758) (DCM), Deionized water.
-
Procedure:
-
Dissolve 20 mg of budesonide and 120 mg of PLGA and Eudragit® S100 (in a 2:1 weight ratio of PLGA to Eudragit® S100) in 5 mL of dichloromethane to form the organic phase.[8]
-
Prepare a 2% (w/v) aqueous solution of PVA, which will serve as the aqueous phase.
-
Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water (O/W) emulsion.
-
Immediately pour the primary emulsion into 100 mL of a 0.2% (w/v) PVA solution.[8]
-
Evaporate the organic solvent under reduced pressure.
-
Further homogenize the nanoparticle suspension using a microfluidizer to obtain a uniform size distribution.[8]
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize for storage.
-
1.2. Mesoporous Silica (B1680970) Nanoparticles (MSNs) for Enhanced Mucus Penetration
The morphology of nanoparticles can influence their interaction with the mucosal layer. MSNs with different shapes (e.g., spherical, rod-shaped, dendritic) have been explored to improve mucus retention and cellular uptake in the colon.[6][10]
1.2.1. Protocol: Loading Budesonide into MSNs and Coating with Eudragit® S100
This protocol is based on research aimed at enhancing the delivery of budesonide for IBD treatment.[6][10]
-
Materials: Mesoporous silica nanoparticles (MSNs), Budesonide, Eudragit® S100, Ethanol (B145695), Deionized water.
-
Procedure:
-
Disperse MSNs in an ethanolic solution of budesonide.
-
Stir the suspension for 24 hours to allow for drug loading into the mesopores.
-
Remove the ethanol by evaporation.
-
To coat the budesonide-loaded MSNs, disperse them in an ethanolic solution of Eudragit® S100.
-
Add this suspension to deionized water under stirring to precipitate the polymer onto the surface of the MSNs.
-
Collect the coated nanoparticles by centrifugation, wash, and lyophilize.
-
1.3. Liposomal Nanoparticles for Pulmonary Delivery
For respiratory diseases like asthma, liposomal formulations can be used for pulmonary delivery of budesonide.[11][12] Liposomes can prolong the drug's residence time in the lungs and enhance its bioavailability.[11]
1.3.1. Protocol: Preparation of Budesonide-Loaded Liposomes by Thin-Film Hydration
This method is a common technique for preparing liposomal drug formulations.[11][12]
-
Materials: Budesonide, Phosphatidylcholine (PC), Cholesterol, Deionized water or PBS.
-
Procedure:
-
Dissolve budesonide, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature.
-
The resulting liposomal suspension can be sonicated or extruded to reduce the particle size and achieve a more uniform size distribution.
-
Separate the unencapsulated drug by centrifugation or dialysis.
-
Characterization of Budesonide Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.
2.1. Physicochemical Properties
The following table summarizes the key physicochemical properties of different budesonide nanoparticle formulations reported in the literature.
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric NP | Eudragit L100 | 57 | -31.2 | ~90 | Not Reported | [13] |
| Polymeric NP | ES100/PLGA | 110.5 | Not Reported | 82.3 ± 4.6 | 8.1 ± 0.3 | [8] |
| pH/Time Dual-Dependent NP | Eudragit FS30D/RS100 | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Lentinan-based NP | Lentinan | 261.15 ± 5.45 | -3.10 ± 0.80 | 92.19 ± 4.39 | 9.58 ± 0.66 | [14] |
| Liposomal NP | Not Specified | 127.63 ± 1.33 | +3.33 ± 0.13 | Not Reported | Not Reported | [11] |
| Solid Lipid NP | GMS, PVA | 218.2 ± 6.6 | -26.7 ± 1.9 | 92.5 ± 0.52 | 5.8 ± 0.3 | [15] |
2.2. Experimental Protocols for Characterization
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using a Zetasizer.[2] Samples are diluted in deionized water and measured at 25°C.[2]
-
Morphology: Visualized by transmission electron microscopy (TEM) or scanning electron microscopy (SEM).[7][8]
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Measure the amount of free budesonide in the supernatant using a validated analytical method such as high-performance liquid chromatography (HPLC).
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and measure the total drug amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
In Vitro and In Vivo Evaluation
3.1. In Vitro Drug Release
-
Protocol: In Vitro Release Study using Dialysis Method
-
Place a known amount of budesonide nanoparticles in a dialysis bag (with a specific molecular weight cut-off).[16]
-
Immerse the dialysis bag in a release medium that simulates the physiological conditions of the target site (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8, or colonic fluid pH 7.4).[5][17]
-
Maintain the temperature at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.[5]
-
Analyze the concentration of released budesonide in the aliquots by HPLC.[5]
-
3.2. In Vivo Efficacy Studies
-
Animal Models:
-
Evaluation Parameters:
-
IBD: Disease activity index (DAI), body weight changes, colon length, histological analysis of colon tissue, and measurement of inflammatory markers like myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α).[18][19]
-
Asthma: Airway hyperresponsiveness, mucus secretion, and inflammatory cell infiltration in the lungs.[11]
-
3.3. Pharmacokinetic Studies
-
Protocol: In Vivo Pharmacokinetic Analysis
-
Administer the budesonide nanoparticle formulation to animals via the intended route (e.g., oral gavage for IBD, intratracheal administration for asthma).[20]
-
At various time points, collect blood samples.
-
Extract budesonide from the plasma using a suitable organic solvent (e.g., ethyl acetate).[20]
-
Analyze the budesonide concentration in the plasma samples by HPLC to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[20]
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for formulation and evaluation of budesonide nanoparticles.
4.2. Targeted Drug Delivery to the Colon
Caption: pH-responsive targeting of budesonide nanoparticles to the colon.
4.3. Signaling Pathway of Budesonide in Inflammation
Caption: Budesonide's anti-inflammatory mechanism of action.
References
- 1. dovepress.com [dovepress.com]
- 2. Budesonide-Loaded Hyaluronic Acid Nanoparticles for Targeted Delivery to the Inflamed Intestinal Mucosa in a Rodent Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of a Novel Multiparticulate Dosage Form Carrying Budesonide-Loaded Chitosan Nanoparticles to Enhance the Efficiency of Pellets in the Colon [mdpi.com]
- 5. Colon-targeted delivery of budesonide using dual pH- and time-dependent polymeric nanoparticles for colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Nanoparticle Morphology on Enhancing Delivery of Budesonide for Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Preparation and characterization of pH-sensitive nanoparticles of budesonide for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Budesonide loaded nanoparticles with pH-sensitive coating for improved mucosal targeting in mouse models of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation of Budesonide-Loaded Polymeric Nanoparticles into Hydrogels for Local Therapy of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lentinan-Based Oral Nanoparticle Loaded Budesonide With Macrophage-Targeting Ability for Treatment of Ulcerative Colitis [frontiersin.org]
- 15. [PDF] Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design | Semantic Scholar [semanticscholar.org]
- 16. Lentinan-Based Oral Nanoparticle Loaded Budesonide With Macrophage-Targeting Ability for Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, in vitro and in vivo evaluation of budesonide loaded core/shell nanofibers as oral colonic drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Colon-targeted delivery of budesonide using dual pH- and time-dependent polymeric nanoparticles for colitis therapy | Semantic Scholar [semanticscholar.org]
- 19. Budesonide-Loaded Hyaluronic Acid Nanoparticles for Targeted Delivery to the Inflamed Intestinal Mucosa in a Rodent Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro - in vivo - in silico approach in the development of inhaled drug products: Nanocrystal-based formulations with budesonide as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Encapsulation of (22R)-Budesonide for Pulmonary Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875), a potent glucocorticoid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is attributed to its high anti-inflammatory activity and airway selectivity.[1] However, conventional inhaled formulations often require frequent administration, which can lead to reduced patient adherence and potential side effects.[1] Liposomal encapsulation of budesonide presents a promising strategy to overcome these limitations. By encapsulating budesonide within lipid bilayers, it is possible to prolong its residence time in the lungs, thereby enabling sustained drug release and potentially reducing dosing frequency and systemic absorption.[1][2] This document provides detailed application notes and protocols for the preparation and characterization of liposomal (22R)-Budesonide intended for pulmonary delivery.
Data Presentation: Physicochemical Properties of Liposomal Budesonide Formulations
The following table summarizes quantitative data from various studies on liposomal budesonide formulations, highlighting the impact of different lipid compositions and drug-to-lipid ratios on the resulting physicochemical properties.
| Formulation ID | Lipid Composition (molar ratio) | Drug/Lipid Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| BUD-LNP-1 | DOTAP:DOPE:CHOL:DSPE-PEG2000 | 1:29.1 | 127.63 ± 1.33 | 0.27 ± 0.02 | 81.03 | 2.71 | [1] |
| BUD-LNP-2 | DOTAP:DOPE:CHOL:DSPE-PEG2000 | 1:14.5 | 127.63 ± 1.33 | 0.27 ± 0.02 | 78.63 | 5.75 | [1] |
| BUD-LNP-3 | DOTAP:DOPE:CHOL:DSPE-PEG2000 | 1:7.3 | - | - | 43.70 | 5.53 | [1] |
| 2C-BUD | DPPC:DMPC | 1:10 | - | - | ~70-87 | - | [3] |
| 3C-BUD | DPPC:DMPC:DSPC | 1:10 | - | - | ~70-87 | - | [3] |
| Bud-SLN | Glycerol Monostearate | 1:10 | 218.2 ± 6.6 | - | 92.5 ± 0.52 | 5.8 ± 0.3 | [4] |
Abbreviations: BUD: Budesonide; LNP: Lipid Nanoparticle; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; CHOL: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; SLN: Solid Lipid Nanoparticle.
Experimental Protocols
Preparation of Budesonide-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of budesonide-loaded liposomes using the conventional thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DOTAP, DOPE, DPPC, DMPC, DSPC)
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG2000) and this compound in chloroform in a round-bottom flask.[1]
-
Mix thoroughly to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]
-
Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set at a temperature above the lipid phase transition temperature for approximately 2 hours.[1] This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the liposomal suspension. This can be done using a probe sonicator in an ice-water bath for a defined period (e.g., 10 minutes at 100 W) or a bath sonicator.[1]
-
-
Purification:
-
To remove unencapsulated budesonide, centrifuge the liposomal suspension (e.g., at 1000 rpm) and pass the supernatant through a 0.45 µm filter.[1]
-
References
- 1. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pt.bme.hu [pt.bme.hu]
- 4. Formulation and optimization of solid lipid nanoparticle formulation for pulmonary delivery of budesonide using Taguchi and Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (22R)-Budesonide on Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
(22R)-Budesonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory properties in the management of various respiratory and gastrointestinal diseases.[1] Its therapeutic efficacy is largely attributed to its ability to modulate the expression of a wide array of cytokines, key signaling molecules that orchestrate inflammatory responses. These application notes provide a comprehensive overview of the mechanisms of action of this compound on cytokine expression and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding, the budesonide-GR complex translocates to the nucleus, where it modulates gene expression through two main pathways:
-
Transrepression: The budesonide-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This interference prevents the transcription of genes encoding a multitude of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Transactivation: The complex also binds to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins. A key example is the increased expression of IκBα, an inhibitor of NF-κB, which further dampens the pro-inflammatory signaling cascade.
The net effect of these actions is a potent suppression of the inflammatory response, characterized by a significant reduction in the production and release of pro-inflammatory cytokines.
Data Presentation: Quantitative Effects of this compound on Cytokine Expression
The following tables summarize the quantitative data on the inhibitory effects of this compound on the expression of various cytokines in different in vitro systems.
Table 1: Inhibitory Potency (IC50/IC30) of Budesonide (B1683875) on Cytokine Release
| Cytokine | Cell Type | Stimulus | IC50 | IC30 | Reference |
| IL-4 | Not Specified | Not Specified | 320 pM | - | |
| IL-5 | Not Specified | Not Specified | 220 pM | - | |
| TNF-α | PBMCs (Healthy Smokers) | LPS | 1.1 nM | 0.2 nM | [3][4] |
| IL-6 | PBMCs (Healthy Smokers) | LPS | 0.9 nM | 0.2 nM | [3][4] |
| IL-10 | PBMCs (Healthy Smokers) | LPS | 1.5 nM | 0.2 nM | [3][4] |
| TNF-α | PBMCs (COPD Patients) | LPS | 1.0 - 1.2 nM | 0.2 nM | [3][4] |
| IL-6 | PBMCs (COPD Patients) | LPS | 0.8 - 0.9 nM | 0.2 nM | [3][4] |
| IL-10 | PBMCs (COPD Patients) | LPS | 1.4 - 1.8 nM | 0.2 nM | [3][4] |
Table 2: Dose-Dependent Inhibition of Cytokine Release by Budesonide
| Cytokine | Cell Type | Stimulus | Budesonide Concentration | % Inhibition | Reference |
| IL-6 | Nasal Mucosa Epithelial Cells | FCS | 200 pM (IC25) | 25% | [5] |
| IL-8 | Nasal Mucosa Epithelial Cells | FCS | 145 pM (IC25) | 25% | [5] |
| IL-6 | Nasal Polyp Epithelial Cells | FCS | 34 nM (IC25) | 25% | [5] |
| IL-8 | Nasal Polyp Epithelial Cells | FCS | 4 pM (IC25) | 25% | [5] |
| TSLP & CCL26 | NHBE Cells | Poly I:C | ≥ 10⁻⁷ M | Significant Suppression | [6] |
| IL-8 & CCL2 | Human Lung Fibroblasts | IL-1β + TNF-α | 0.04 - 0.05 nM (Half-maximal effect) | ~50% | [4] |
Table 3: Time-Course of Budesonide's Effect on Cytokine Expression
| Cytokine | Cell Type | Stimulus | Budesonide Treatment Duration | Observation | Reference |
| IL-8 & CCL2 (MCP-1) | Human Lung Fibroblasts | IL-1β + TNF-α | 4 hours | Suppression of secreted chemokines observed | [4] |
| IL-8 & CCL2 (MCP-1) | Human Lung Fibroblasts | IL-1β + TNF-α | 12 hours | 90% decrease in secreted chemokines | [4] |
| IL-5, IL-6, IL-8, TNF-α, TGF-β1 | CVA Patients (in vivo) | - | 1, 2, and 3 months | Significant and progressive decrease in serum levels | [7] |
Table 4: Comparative Potency of Budesonide and Fluticasone (B1203827) Propionate (B1217596)
| Cytokine(s) | Cell System | Observation | Reference |
| IL-6, IL-8, TNF-α | Human Lung Epithelial Cells (A549) and Alveolar Macrophages | Budesonide was approximately 10 times less potent than fluticasone propionate. | [8] |
| Pro-inflammatory cytokines | Bronchial Epithelial Cell Lines and PBECs from smokers | Both budesonide and fluticasone propionate strongly suppressed cytokine production without significant differences between the drugs. | [9] |
| CXCL8, IL-6, TNF-α | Monocyte-Derived Macrophages from COPD patients | No statistically significant differences between the effects of fluticasone propionate and budesonide on cytokine release. | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Budesonide's Effect on LPS-Induced Cytokine Expression in A549 Cells
This protocol outlines a method to evaluate the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines in the human alveolar basal epithelial cell line, A549, following stimulation with lipopolysaccharide (LPS).
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., IL-6, IL-8)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Once cells reach 80-90% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Budesonide Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of budesonide. Include a vehicle control (medium with the same concentration of DMSO as the highest budesonide concentration). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS in cell culture medium. A final concentration of 1 µg/mL is often effective for stimulating A549 cells, but this should be optimized for your specific cell line and LPS lot.[11] Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokines (e.g., IL-6, IL-8) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by budesonide at each concentration relative to the LPS-stimulated control. Plot the dose-response curve and determine the IC50 value if possible.
Protocol 2: Time-Course Analysis of Budesonide's Effect on Cytokine mRNA Expression
This protocol describes a method to assess the temporal effects of this compound on the mRNA expression of target cytokines using quantitative real-time PCR (qRT-PCR).
Materials:
-
Materials from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates at an appropriate density to reach about 80% confluency on the day of the experiment. Pre-treat the cells with a fixed, effective concentration of this compound (determined from dose-response experiments, e.g., 100 nM) for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL).
-
Time-Course Sampling: At various time points after LPS stimulation (e.g., 0, 2, 4, 6, 12, and 24 hours), harvest the cells for RNA extraction.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells at each time point using a commercial RNA extraction kit according to the manufacturer's protocol. Quantify the RNA and assess its purity. Synthesize cDNA from a fixed amount of total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, a suitable master mix, and specific primers for the target cytokine genes and a housekeeping gene. Run the PCR in a real-time PCR detection system.
-
Data Analysis: Analyze the qRT-PCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression at each time point compared to the 0-hour time point or an unstimulated control. Normalize the expression of the target genes to the housekeeping gene. Plot the relative mRNA expression over time to visualize the time-course of budesonide's effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti‐ and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Budesonide Inhalation Treatment on the Expression Levels of Serum IL-6, TGF-β1, and IgE and Pulmonary Function in Patients with Cough Variant Asthma and an Evaluation of Treatment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of budesonide and fluticasone propionate in pediatric asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of fluticasone propionate and budesonide on COPD macrophage and neutrophil function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (22R)-Budesonide Stability in Aqueous Solutions
Welcome to the technical support center for (22R)-Budesonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: Budesonide (B1683875) is known to be unstable under strong alkaline conditions. For optimal stability, it is recommended to maintain the pH of your formulation within a range of 4.0 to 6.0.[1]
-
Oxidation: As a steroid, Budesonide is susceptible to oxidation. The presence of oxygen can accelerate its degradation.[2]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation, forming impurities such as Lumibudesonide.[3] It is crucial to protect solutions containing Budesonide from light.[4]
-
Temperature: Elevated temperatures can increase the rate of degradation.[5]
-
Excipients and Container Material: Interactions with certain excipients or the container material (e.g., aluminum canisters) can also impact stability.[6]
Q2: What are the common degradation products of Budesonide in aqueous solutions?
A2: Under various stress conditions, Budesonide can degrade into several products. The major degradation products identified include Budesonide impurity D, 17-carboxylate, and 17-ketone.[6] Under photolytic stress, an isomeric impurity known as Lumibudesonide can be formed.[3] In alkaline conditions, significant degradation occurs, leading to different breakdown products.[7]
Q3: What is the aqueous solubility of Budesonide, and how can it be improved?
A3: Budesonide is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] Its solubility in distilled water is approximately 0.085 mg/mL.[8] To enhance its solubility in aqueous media for experimental purposes, several strategies can be employed:
-
Co-solvents: Organic solvents like ethanol (B145695), DMSO, or dimethylformamide can significantly increase solubility.[1]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 can be used to form micelles that encapsulate the drug, thereby increasing its apparent solubility.[1][9]
-
Cyclodextrins: Complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can form water-soluble inclusion complexes.[1]
-
pH Adjustment: While not highly pH-dependent, maintaining an optimal pH can help prevent precipitation.[1]
Q4: Can this compound undergo epimerization in an aqueous solution?
A4: Yes, the ratio of the 22R and 22S epimers of Budesonide can change under certain conditions. For instance, under basic conditions, the S-epimer has been observed to be more stable than the R-epimer, leading to a shift in the epimeric ratio over time.[2] It is important to monitor the epimer ratio during stability studies, especially when working with formulations that are not in the optimal pH range.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a this compound solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of Budesonide | The new peaks are likely degradation products. Review the storage conditions of your solution (pH, temperature, light exposure) to identify the potential cause of degradation. Refer to the Forced Degradation section in the Experimental Protocols to identify potential degradants. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all solvents are of high purity and are properly filtered and degassed.[10] |
| Sample Matrix Interference | If your sample contains excipients, they may be interfering with the analysis. Analyze a blank solution containing only the excipients to confirm. If interference is observed, you may need to adjust your HPLC method (e.g., change the gradient, wavelength, or column). |
| Column Contamination | Previous samples may have contaminated the column. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained compounds.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Symptom: The peaks for this compound and/or its epimer are not symmetrical, showing significant tailing or fronting.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | Peak tailing for basic compounds can occur due to interactions with acidic silanol (B1196071) groups on the silica-based column. Ensure your mobile phase pH is appropriate (typically between 3 and 4 for Budesonide analysis) to suppress these interactions. Using a base-deactivated column can also help.[11] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample and re-injecting.[10] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with the smallest possible internal diameter and length.[12] |
| Mobile Phase pH Issues | An inappropriate mobile phase pH can affect the ionization state of Budesonide and its interaction with the stationary phase. Verify the pH of your mobile phase and ensure it is consistent.[10] |
| Column Deterioration | Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replace the column with a new one of the same type. |
Issue 3: Precipitation of Budesonide in Aqueous Formulation
Symptom: You observe solid particles or cloudiness in your aqueous Budesonide solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | Budesonide has very low water solubility. If the concentration exceeds its solubility limit, it will precipitate. Consider using a co-solvent system (e.g., with ethanol or propylene (B89431) glycol) or adding a solubilizing agent like a surfactant (e.g., Polysorbate 80) or a cyclodextrin.[1] |
| pH Shift | A change in the pH of the solution could potentially reduce the solubility of Budesonide. Ensure your solution is adequately buffered to maintain a stable pH. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of some compounds. Ensure your solution is stored at a consistent temperature. |
Quantitative Data
Table 1: Solubility of Budesonide in Various Solvents
| Solvent | Solubility (mg/mL) |
| Distilled Water | 0.085 ± 0.0003[8] |
| Phosphate Buffer pH 6.8 | 0.0429 ± 0.0078[8] |
| Deionized Water | 0.02566 ± 0.00614[9] |
| Buffer pH 1.2 | 0.02575 ± 0.00543[9] |
| Buffer pH 7.4 | 0.0669 ± 0.0126[9] |
Table 2: Summary of Budesonide Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 80°C for 30 min | Not specified, but degradation observed | [13] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C for 30 min | 5.69% | [5] |
| Oxidative Degradation | 30% H₂O₂, 80°C for 30 min | 6.78% | [5] |
| Thermal Degradation | 80°C for 30 min | < 1.0% | [5] |
| Photolytic Degradation | Exposure to light | Significant degradation (3.3% remaining after 4 weeks) | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the mixture at 80°C for 30 minutes.[13]
-
Cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
3. Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 30 minutes.[13]
-
Cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Reflux the mixture at 80°C for 30 minutes.[13]
-
Cool the solution to room temperature.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 30 minutes.[13]
-
Alternatively, reflux a solution of Budesonide (20 µg/mL) at 80°C for 30 minutes.[13]
-
After cooling, dissolve the solid sample or dilute the solution to a final concentration of approximately 20 µg/mL with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of Budesonide (e.g., 0.1 mg/mL in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Purospher®STAR RP-18 endcapped (5 µm) 150 x 4.6 mm[15] | Agilent C18[5] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.2) (32:68 v/v)[15] | Formic acid and Methanol (30:70 v/v)[5] |
| Flow Rate | 1.5 mL/min[15] | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm[15] | 243 nm[5] |
| Injection Volume | 20 µL[15] | 20 µL[5] |
| Column Temperature | Ambient | Not specified |
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 20 µg/mL).
-
Sample Preparation: Prepare the samples from the forced degradation studies as described in Protocol 1, ensuring the final concentration is within the linear range of the method.
-
System Suitability: Inject the standard solution multiple times (e.g., n=5) to ensure the system is suitable for analysis. Check parameters such as peak area reproducibility (%RSD < 2%), theoretical plates, and tailing factor.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times with the standard. Calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Budesonide [drugfuture.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rjptonline.org [rjptonline.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. merckmillipore.com [merckmillipore.com]
Troubleshooting poor separation of (22R) and (22S) budesonide in HPLC
Welcome to the technical support center for the HPLC analysis of budesonide (B1683875). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of (22R) and (22S) budesonide epimers.
Frequently Asked Questions (FAQs)
Q1: What are the (22R) and (22S) epimers of budesonide?
Budesonide is a corticosteroid that exists as a mixture of two epimers, (22R)-budesonide (epimer B) and (22S)-budesonide (epimer A).[1] These are stereoisomers that differ in the configuration at the C-22 position. The 22R form is known to be twice as active as the 22S form, making their separation and accurate quantification critical for quality control and pharmaceutical development.
Q2: What are the typical system suitability requirements for the separation of budesonide epimers according to the USP monograph?
The United States Pharmacopeia (USP) monograph for budesonide specifies several system suitability requirements for the HPLC assay.[1] Key requirements include:
-
Resolution: The resolution between the two epimer peaks (epimer A and epimer B) should be not less than 1.5.[1]
-
Column Efficiency: The theoretical plate count for the budesonide epimer B peak should be not less than 5500.[1]
-
Relative Retention Time: The relative retention time for epimer A with respect to epimer B is typically around 1.1.[1]
-
Tailing Factor: The tailing factor for the budesonide epimer B peak should not be more than 1.5.[2]
-
Relative Standard Deviation (%RSD): The %RSD for the sum of the peak areas of the two budesonide epimers from replicate injections should not be more than 1.0%.[3]
Q3: Why am I seeing poor separation or co-elution of the budesonide epimers?
Poor separation of the (22R) and (22S) epimers is a common issue due to their structural similarity. Several factors can contribute to this, including:
-
Inappropriate Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is critical.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of the epimers.
-
Suboptimal Column Chemistry: Not all C18 columns are the same; the specific bonding technology can affect separation.
-
Column Degradation: Over time, column performance can degrade, leading to loss of resolution.
-
Inadequate Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of separation.
-
Incorrect Flow Rate: The flow rate affects the time the analytes spend interacting with the stationary phase.
Troubleshooting Guide: Poor Separation of (22R) and (22S) Budesonide
If you are experiencing poor resolution between the (22R) and (22S) budesonide epimers, follow these troubleshooting steps:
Step 1: Verify System Suitability Parameters
Before making any changes to the method, ensure that your HPLC system is performing correctly. Check the system suitability results from a recent run with a standard solution. Pay close attention to the resolution, theoretical plates, and tailing factor. If these are out of specification, it may indicate a problem with the column or the HPLC system itself.
Step 2: Mobile Phase Preparation and Composition
Incorrect mobile phase preparation is a frequent source of separation problems.
-
Accurate pH Adjustment: The USP monograph method specifies a pH of 3.2 for the phosphate (B84403) buffer.[1] Use a calibrated pH meter to ensure accuracy. Small deviations in pH can significantly affect the separation.
-
Precise Solvent Ratios: The ratio of acetonitrile (B52724) to buffer is a critical parameter.[4] Prepare the mobile phase by accurately measuring the volumes of each component. It has been noted that increasing the acetonitrile content from 45% to 48% can improve the resolution of the epimer peaks.[3] Conversely, an acetonitrile concentration above 42% has been shown to result in poor separation.[4]
-
Degassing: Thoroughly degas the mobile phase to prevent air bubbles from interfering with the pump and detector.
Step 3: Column Evaluation
The analytical column is the heart of the separation.
-
Column Type: The USP monograph recommends an L1 packing, which is a C18 stationary phase.[1] Different brands of C18 columns can provide varying selectivity. If you are not using the column specified in the method, consider switching to one that is known to perform well for this separation.
-
Column Age and Condition: HPLC columns have a finite lifetime. If the column has been used extensively or has been stored improperly, its performance may be compromised. Try a new column of the same type to see if the separation improves.
-
Guard Column: Use of a guard column with the same packing material as the analytical column is recommended to protect the analytical column from contaminants and extend its life.
Step 4: Method Parameter Optimization
If the above steps do not resolve the issue, you may need to optimize the method parameters. When optimizing, change only one parameter at a time to understand its effect.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for the epimers to interact with the stationary phase. However, this will also increase the run time.
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, potentially leading to better resolution. A temperature of 35°C has been used successfully in some methods.[5]
-
Organic Modifier: While acetonitrile is commonly used, other organic solvents like methanol (B129727) or ethanol (B145695) can be explored. Different solvents will alter the selectivity of the separation. One study used a mobile phase containing ethanol, acetonitrile, and phosphate buffer.[5]
Experimental Protocols
USP General Chapter <621> Compliant Method for Budesonide Epimer Separation
This protocol is based on the USP monograph for budesonide.[1]
-
Column: L1 packing (C18), 4.6 mm x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 23 mM phosphate buffer (pH 3.2) and acetonitrile. The exact ratio may need slight adjustment to meet system suitability requirements (a common starting point is around 55:45 buffer to acetonitrile).[1][6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[7]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: Typically 20 µL.
-
Sample Preparation: Dissolve the budesonide standard or sample in a suitable diluent, such as a mixture of acetonitrile and water.[3]
Alternative High-Resolution UHPLC Method
This method is suitable for achieving baseline separation in a shorter time.
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size.[8]
-
Mobile Phase: Isocratic mixture of acetonitrile, 5 mM ammonium (B1175870) acetate, and acetic acid (29:71:0.142, v/v/v).[8]
-
Flow Rate: 0.7 mL/min.[8]
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 30-40°C).
-
Detection: Tandem Mass Spectrometry (MS/MS) is used in the cited study, but UV detection at around 244 nm should also be effective.[8][9]
-
Injection Volume: 1-5 µL.
Data Presentation
Table 1: Comparison of HPLC Methods for Budesonide Epimer Separation
| Parameter | USP Method[1] | Alternative Method 1[5] | Alternative Method 2[7] | UHPLC-MS/MS Method[8] |
| Column | L1 (C18), 4.6x150 mm, 5 µm | Hypersil C18 | Kromosil C18, 150x4.6 mm, 5µm | Acquity UPLC BEH C18, 50x2.1 mm, 1.7µm |
| Mobile Phase | Acetonitrile, 23 mM Phosphate Buffer (pH 3.2) | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v) | Buffer:Acetonitrile (65:35, v/v) | Acetonitrile:5mM Ammonium Acetate:Acetic Acid (29:71:0.142, v/v/v) |
| Flow Rate | Varies (e.g., 1.5 mL/min) | 1.5 mL/min | 2.0 mL/min | 0.7 mL/min |
| Detection | UV at 254 nm | UV at 240 nm | UV at 235 nm | MS/MS |
| Temperature | Ambient | Not specified | 30°C | Not specified |
| Epimer A RT | ~1.1 (relative to Epimer B) | 6.91 min | 8.291 min | Not specified |
| Epimer B RT | Not specified | 6.41 min | 7.680 min | Not specified |
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of budesonide epimers.
Caption: Key factors influencing the HPLC separation of budesonide epimers.
References
- 1. waters.com [waters.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. phenomenex.com [phenomenex.com]
- 4. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-performance liquid chromatographic method for the analysis of budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (22R)-Budesonide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (22R)-Budesonide in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound is the more potent epimer of the synthetic glucocorticoid Budesonide (B1683875).[1] It is a non-halogenated corticosteroid known for its high local anti-inflammatory activity.[2][3] Its primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR).[4][5] Upon binding, the Budesonide-GR complex translocates to the nucleus, where it interacts with Glucocorticoid Response Elements (GREs) on DNA.[4] This interaction modulates the transcription of target genes, typically upregulating anti-inflammatory proteins (like lipocortin-1) and downregulating the expression of pro-inflammatory cytokines and mediators.[4][6]
Caption: Mechanism of this compound action via the Glucocorticoid Receptor (GR) pathway.
Q2: What is the difference between the (22R) and (22S) epimers of Budesonide?
A2: Budesonide is typically synthesized as a racemic mixture of two epimers, 22R and 22S.[1] The this compound epimer is several times more potent in its pharmacological effects compared to the (22S) epimer.[1] Additionally, studies have shown that the (22R) epimer undergoes greater in vitro biotransformation in human hepatic, bronchial, and colonic tissues than the (22S) epimer.[7] For research requiring maximum glucocorticoid activity, using the isolated (22R) epimer is advantageous.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal concentration is highly cell-type dependent and application-specific. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. However, based on published literature, a starting range of 0.01 µM to 10 µM is common.
| Cell Line/Model | Effective Concentration | Observed Effect | Citation |
| Human T84 Epithelial Cells | 10⁻⁷ M (0.1 µM) | Inhibition of immune-mediated epithelial dysfunction and cytokine production. | [6] |
| Human BEAS-2B Cells | 0.05 µg/mL (~0.116 µM) | Highest non-toxic concentration after 24-hour exposure. | [8] |
| Human 16HBE Cells | 0.1 µM | Limited dsRNA-induced barrier disruption. | [9] |
| Human PBMCs | IC₅₀ = 0.96 nM | Inhibition of LPS-induced TNF-α release. | [10] |
| Mouse RAW264.7 Macrophages | 5 - 20 µM | Modulated LPS-induced M1/M2 polarization. | [11] |
| Human LS180 / Caco-2 Cells | 25 µM | Investigated changes in P-glycoprotein (MDR1) expression after 72 hours. | [5] |
| HEK 293T (GeneBLAzer® GR) | EC₅₀ = 0.07 nM | Agonist activity in a GR transactivation assay. | [12] |
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is poorly soluble in water and aqueous buffers.[10][13] Therefore, a stock solution should be prepared in an organic solvent.
-
Solvent Selection: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent. Ethanol (B145695) is another option.[10][14]
-
Preparation: Dissolve the solid this compound in the chosen solvent to create a concentrated stock solution (e.g., 10-25 mg/mL in DMSO).[10] Ensure complete dissolution.
-
Storage: Store the stock solution at -20°C.[10] The product is stable for ≥4 years when stored correctly as a solid.[10]
-
Working Solution: For experiments, dilute the stock solution directly into your cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Aqueous Stability: Aqueous solutions of Budesonide are not recommended for storage longer than one day.[10] Prepare fresh dilutions in media for each experiment. Stability in solution is improved at a pH of 6 or below.[15]
| Solvent | Solubility | Citation |
| DMSO | ~25 mg/mL | [10] |
| Ethanol | ~10 mg/mL | [10][14] |
| Dimethyl formamide | ~20 mg/mL | [10] |
| Water / Aqueous Buffers | Sparingly soluble / Practically insoluble | [10][13][15][16] |
Troubleshooting Guide
Q: My this compound precipitated after being added to the cell culture medium. What should I do?
A: Precipitation is a common issue due to the low aqueous solubility of Budesonide.[13][16]
-
Cause: The concentration of Budesonide may exceed its solubility limit in the aqueous medium, or the concentration of the organic solvent from the stock solution is too high, causing the compound to fall out of solution.
-
Solution:
-
Check Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is minimal (ideally ≤0.1%).
-
Pre-warm Medium: Add the diluted Budesonide stock solution to pre-warmed (37°C) culture medium and vortex or mix immediately and thoroughly to aid dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to reach the final concentration.
-
Reduce Final Concentration: If precipitation persists, you may be working above the solubility limit. Consider lowering the final experimental concentration of this compound.
-
Q: I am observing significant cell death or cytotoxicity in my cultures.
A: Unintended cytotoxicity can obscure experimental results.
-
Cause: The concentration of this compound may be too high for your specific cell type, or the solvent (DMSO) concentration may be toxic.
-
Solution:
-
Perform a Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, MTS, Resazurin) to determine the cytotoxic concentration range for your cells.[8][17] A study on BEAS-2B cells identified 0.05 µg/mL (~0.116 µM) as the highest non-toxic concentration.[8]
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in your highest drug concentration group. This will help differentiate between drug-induced and solvent-induced toxicity.
-
Reduce Incubation Time: High concentrations may be tolerated for shorter periods. Evaluate if a shorter incubation time is sufficient to achieve the desired biological effect.
-
Q: I am not observing the expected anti-inflammatory effect.
A: A lack of response can be due to several factors.
-
Cause: The concentration may be too low, the incubation time may be insufficient, or the specific cell line may respond differently. Some cell lines may have low expression of the glucocorticoid receptor (GR).[5]
-
Solution:
-
Increase Concentration: Based on your initial dose-response curve, try testing higher concentrations that are still within the non-toxic range.
-
Increase Incubation Time: Glucocorticoid effects are mediated by changes in gene transcription, which can take time. Some studies show effects after 24, 48, or even 72 hours of incubation.[5][8]
-
Verify GR Expression: Confirm that your cell line expresses the glucocorticoid receptor (GR). GR expression levels can vary significantly between cell lines. For example, Caco-2 cells exclusively express GR-α, while LS180 cells have high PXR expression but low GR.[5]
-
Check Compound Activity: Ensure your stock solution of this compound has not degraded. Prepare a fresh dilution from your stock or a new stock solution.
-
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general method for determining the optimal non-toxic and effective concentration range of this compound using a cell viability assay (e.g., MTT, MTS).
Caption: Workflow for determining the optimal concentration of this compound.
Methodology:
-
Cell Seeding: Seed your cells of interest into a 96-well microplate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium to cover a broad concentration range (e.g., from 0.001 µM to 100 µM).
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.
-
Crucially, include control wells:
-
Negative Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
-
Positive Control (for toxicity): Cells treated with a known cytotoxic agent.
-
-
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add the cell viability reagent of choice (e.g., 10-20 µL of MTT or MTS solution) to each well according to the manufacturer's protocol.[17]
-
Incubate for the recommended time (usually 1-4 hours) to allow for the metabolic conversion of the reagent.
-
-
Data Acquisition:
-
If using MTT, add a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) and mix to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data by setting the untreated or vehicle control wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
From this dose-response curve, you can determine the concentration range that is non-toxic and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability), which helps define the upper limit for subsequent functional assays.
-
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 5. Effects of budesonide on P-glycoprotein expression in intestinal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ejbps.com [ejbps.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
- 16. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(22R)-Budesonide Degradation Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and analysis of (22R)-Budesonide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Budesonide (B1683875)?
A1: Budesonide can degrade into several products depending on the stress conditions. Common degradation products include process-related impurities and degradation products formed under stress. Key degradation products identified in studies are Budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L, which are often major products of thermal degradation and oxidation.[1][2] Photodegradation can lead to the formation of "Lumibudesonide".[3] Additionally, epimers and other related compounds can be present.[4]
Q2: Under which conditions is Budesonide most likely to degrade?
A2: Budesonide is susceptible to degradation under several conditions. Forced degradation studies show that it degrades under thermal stress, oxidative conditions, photolytic exposure, and in highly alkaline solutions.[1][5] It is particularly unstable in basic conditions, where it can degrade completely.[5][6] Acidic hydrolysis and exposure to dry heat also lead to degradation, although sometimes to a lesser extent.[7]
Q3: How can I resolve the (22R) and (22S) epimers of Budesonide and their degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for separating Budesonide epimers and their related substances.[8][9] A stability-indicating HPLC method, often using a C18 column, is crucial.[8][10] The mobile phase composition is critical for achieving good resolution; a common mobile phase consists of an acetonitrile/ethanol/phosphate (B84403) buffer mixture.[8][10] For structural confirmation and identification of epimers without reference standards, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[11][12][13]
Q4: My chromatogram shows significant peak tailing for the Budesonide peaks. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC analysis of Budesonide can be a common issue and may fail system suitability requirements.[8][10] Potential causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte. Try using a column with better end-capping or a different stationary phase.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column. Optimizing the buffer pH (e.g., pH 3.2-3.4) can improve peak shape.[8][9]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Flushing the column with a strong solvent or replacing it may be necessary.
Q5: I am not detecting certain degradation products mentioned in the literature. Why might this be?
A5: The inability to detect or resolve specific degradation products can be due to the limitations of the analytical method being used. Some HPLC methods may not be able to separate co-eluting impurities.[8][10] It is essential to use a validated, stability-indicating method specifically designed to separate Budesonide from all potential degradation products.[7][8] If you suspect the presence of a specific degradant, consider using an orthogonal analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation, as it provides mass information that can help identify co-eluting peaks.[3][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Budesonide epimers and impurities. | 1. Inappropriate mobile phase composition.2. Suboptimal column chemistry.3. Flow rate is too high or too low. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.[8][15]2. Experiment with different C18 columns from various manufacturers or consider a different stationary phase.3. Optimize the flow rate; a typical rate is 1.0-1.5 ml/min.[7][8] |
| Inconsistent retention times. | 1. Fluctuation in column temperature.2. Inconsistent mobile phase preparation.3. Pump or system pressure issues. | 1. Use a column oven to maintain a constant temperature (e.g., 30-35 °C).[9][16]2. Ensure the mobile phase is prepared fresh daily, accurately measured, and thoroughly degassed.[15]3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow. |
| Low sensitivity for minor degradation products. | 1. Inappropriate detection wavelength.2. Low injection volume or sample concentration.3. Detector malfunction. | 1. Set the UV detector to the wavelength of maximum absorbance for Budesonide and its degradants (typically around 240-246 nm).[8][9]2. Increase the injection volume or concentrate the sample, ensuring you do not overload the column.3. Check the detector lamp's performance and service history. |
| Appearance of unknown peaks in the chromatogram. | 1. Contamination from sample preparation (e.g., solvent, glassware).2. Formation of new, unexpected degradation products.3. Carryover from a previous injection. | 1. Run a blank injection (diluent only) to identify solvent-related peaks.2. Use LC-MS/MS or LC-QTOFMS to obtain mass data and elucidate the structure of the unknown peak.[1][2][3]3. Implement a robust needle wash program between injections. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent / Method | Conditions | Observed Degradation (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | Heat at 50°C for 30 min | ~10.4%[7] | Not specified in detail, resolved from parent peak. |
| Alkaline Hydrolysis | 0.1 N NaOH | Heat at 50°C for 30 min | ~14.1%[7] | Can lead to complete degradation under stronger conditions.[5] |
| Oxidative Degradation | 30% H₂O₂ | Heat at 50°C for 30 min | ~12.5%[7] | 17-carboxylate, Impurity D, Impurity L.[1][2] |
| Thermal Degradation | Dry Heat | Heat solution at 50°C for 30 min | <1.0%[7] | Budesonide impurity D, 17-carboxylate, 17-ketone, Impurity L.[1][2] |
| Photolytic Degradation | Photostability Chamber | Expose solid sample for 3 hours | Not quantified in this study | Lumibudesonide.[3] |
Note: Degradation percentages can vary significantly based on the exact experimental parameters, formulation, and analytical method used.
Experimental Protocols
Protocol 1: Forced Degradation (Stress) Studies
This protocol outlines the general procedure for inducing the degradation of this compound under various stress conditions to identify potential degradation products.[7]
-
Preparation of Stock Solution: Prepare a stock solution of Budesonide (e.g., 1000 µg/mL) in a suitable solvent like methanol.
-
Acidic Degradation:
-
Take a known volume of the stock solution to achieve a final concentration of ~20 µg/mL.
-
Add 1 mL of 0.1 N HCl.
-
Heat the mixture in a water bath at 50°C for 30 minutes.
-
Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with the mobile phase and inject into the HPLC system.
-
-
Alkaline Degradation:
-
Take a known volume of the stock solution to achieve a final concentration of ~20 µg/mL.
-
Add 1 mL of 0.1 N NaOH.
-
Heat the mixture in a water bath at 50°C for 30 minutes.
-
Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute to the final volume with the mobile phase and inject.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution to achieve a final concentration of ~20 µg/mL.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Heat the mixture in a water bath at 50°C for 30 minutes.
-
Cool the solution, dilute to the final volume with the mobile phase, and inject.
-
-
Thermal Degradation:
-
Take a known volume of the stock solution to achieve a final concentration of ~20 µg/mL.
-
Heat the solution in a water bath at 50°C for 30 minutes.
-
Cool the solution, dilute to the final volume with the mobile phase, and inject.
-
-
Photolytic Degradation:
-
Expose the solid Budesonide drug substance or a solution to light in a photostability chamber for a defined period (e.g., 3 hours).
-
Prepare a sample solution from the exposed material and inject it into the HPLC system.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a validated method for separating Budesonide epimers from their impurities and degradation products.[8][10]
-
Column: Hypersil C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30-35°C.
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare the sample solutions (stressed and unstressed) in the mobile phase.
-
Inject the samples and record the chromatograms.
-
Identify peaks by comparing retention times with a reference standard. The method should effectively separate the (22R) and (22S) epimers of Budesonide and their related substances.
-
Visualizations
Caption: General workflow for forced degradation and impurity identification.
Caption: Logical diagram of stress conditions and resulting degradants.
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. ejbps.com [ejbps.com]
- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the content and related substances of budesonide...: Ingenta Connect [ingentaconnect.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms [mdpi.com]
- 12. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Preventing Photodegradation of (22R)-Budesonide
For researchers, scientists, and drug development professionals, ensuring the stability of (22R)-Budesonide during experimentation is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the process by which a molecule is broken down by light, particularly ultraviolet (UV) radiation. This compound is a light-sensitive corticosteroid, and exposure to light can lead to the formation of degradation products, most notably a photo-induced isomer known as Lumibudesonide.[1][2][3] This degradation can alter the compound's purity, potency, and potentially its biological activity, leading to inaccurate experimental outcomes.
Q2: What are the primary factors that influence the photodegradation of this compound?
A2: Several factors can accelerate the photodegradation of Budesonide (B1683875), including:
-
Light Exposure: Direct exposure to UV and visible light is the primary driver of degradation.[4]
-
pH: Budesonide is more stable in acidic to neutral solutions (pH below 6.0) and degrades more rapidly in alkaline conditions.[4][5]
-
Solvent: The choice of solvent can impact stability. While Budesonide has low aqueous solubility, the presence of certain organic solvents can influence its degradation rate.[1][6]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation, which can be exacerbated by light exposure.[4]
-
Temperature: Elevated temperatures can increase the rate of degradation, including photodegradation.[4]
Q3: How can I visually detect if my this compound solution has degraded?
A3: Visual inspection alone is not a reliable method for detecting photodegradation, as degradation products may be colorless. The most accurate way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and quantify Budesonide and its degradants.[1][2][7]
Q4: What is Lumibudesonide and what are its known effects?
A4: Lumibudesonide is the primary photodegradation product of Budesonide, formed through a photo-isomerization reaction upon UV irradiation.[1][2][3] While extensive research on the specific biological activity of Lumibudesonide is limited, it is crucial to assume that any degradation product may have altered efficacy or unforeseen biological effects. Some studies suggest that photodegradation products of corticosteroids may have reduced anti-inflammatory activity. The formation of such impurities compromises the integrity of the experimental results.
Q5: Are there any stabilizers I can add to my this compound solution to prevent photodegradation?
A5: Yes, certain excipients can help stabilize Budesonide solutions. Cyclodextrins, for example, have been shown to form inclusion complexes with Budesonide, which can enhance its stability and protect it from light.[8] Additionally, maintaining a slightly acidic pH can also contribute to its stability.[4][8]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Potential Cause | Troubleshooting Step | Verification |
| Photodegradation of stock or working solutions. | Prepare fresh solutions daily and protect them from light at all times using amber vials or by wrapping containers in aluminum foil. | Analyze freshly prepared vs. previously used solutions via HPLC to check for the presence of degradation peaks. |
| Incorrect solvent or pH of the culture medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve Budesonide is minimal and does not affect cell viability. Verify that the pH of the final culture medium is within a stable range for Budesonide (ideally slightly acidic to neutral). | Perform a vehicle control experiment to assess the effect of the solvent on cells. Measure the pH of the final cell culture medium. |
| Interaction with components in the culture medium. | Some components in serum or media supplements can potentially interact with Budesonide. | Prepare Budesonide solutions in a simplified buffer and compare its stability to that in the complete culture medium. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting Step | Verification |
| Sample exposure to light during preparation or analysis. | Prepare samples under low-light conditions (e.g., in a dimly lit room or using a fume hood with the light off). Use amber autosampler vials or protect clear vials with aluminum foil. | Inject a freshly prepared, light-protected standard and compare its chromatogram to the sample . The presence of additional peaks in the sample suggests on-bench degradation. |
| Degradation in solvent. | Prepare stock solutions in appropriate solvents like ethanol (B145695) or propylene (B89431) glycol and store them protected from light at recommended temperatures.[6] For aqueous dilutions, use freshly prepared solutions. | Analyze the stability of Budesonide in the chosen solvent over time by HPLC. |
| Contaminated mobile phase or column. | Ensure the mobile phase is freshly prepared and filtered. Regularly flush and regenerate the HPLC column according to the manufacturer's instructions. | Run a blank gradient to check for ghost peaks. Inject a well-characterized standard to assess column performance (peak shape, retention time). |
Data on this compound Photodegradation
The following tables summarize the known effects of different conditions on the stability of Budesonide. Note that specific degradation rates can vary based on the exact experimental setup.
Table 1: Effect of pH on Budesonide Stability
| pH | Condition | Observation | Reference |
| < 6.0 | Acidic | Generally stable. | [4] |
| 7.0 - 8.0 | Neutral to Slightly Alkaline | Increased degradation compared to acidic conditions. | |
| > 8.0 | Alkaline | Significant degradation. | [1][5] |
Table 2: General Light Stability of Budesonide in Different Solvents
| Solvent | Stability to Light | Notes |
| Aqueous Solutions | Prone to photodegradation. | Budesonide has low aqueous solubility. |
| Methanol/Acetonitrile | Photodegradation observed, especially under UV light. | Often used as solvents for analysis.[2] |
| Propylene Glycol/Ethanol | Can be used as solvents for stock solutions; light protection is still crucial. | [6][8] |
Experimental Protocols
Protocol 1: Preparation and Storage of Light-Sensitive this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous ethanol or DMSO
-
Amber glass vials with Teflon-lined caps
-
Aluminum foil
-
Analytical balance and volumetric flasks
-
-
Procedure:
-
Work in a dimly lit area or under yellow light.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication in a bath with controlled temperature.
-
Transfer the stock solution to an amber glass vial.
-
For extra protection, wrap the vial in aluminum foil.
-
Store the stock solution at -20°C or -80°C as recommended for long-term stability.
-
For working solutions, dilute the stock solution in the appropriate experimental buffer or medium immediately before use and keep it protected from light.
-
Protocol 2: Forced Photodegradation Study of this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a "dark control" by wrapping a vial of the same solution completely in aluminum foil.
-
-
Light Exposure:
-
Place the unwrapped sample and the dark control in a photostability chamber.
-
Expose the samples to a light source that provides both visible and UV radiation, as specified by ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed sample, the dark control, and a non-exposed standard solution.
-
Calculate the percentage degradation by comparing the peak area of Budesonide in the exposed sample to that in the dark control.
-
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent Budesonide results.
Simplified Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of Budesonide's action via the Glucocorticoid Receptor.
References
- 1. ejbps.com [ejbps.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. rjptonline.org [rjptonline.org]
- 8. US5914122A - Stable budesonide solutions, method of preparing them and use of these solutions as enema preparations and pharmaceutical foams - Google Patents [patents.google.com]
Technical Support Center: Development of Stable (22R)-Budesonide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on (22R)-Budesonide formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development of stable this compound formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound potency over time with a corresponding increase in the (22S)-Budesonide peak during HPLC analysis. | Epimerization: The (22R) epimer is converting to the less active (22S) epimer. This is often accelerated by alkaline pH. | 1. pH Adjustment: Ensure the formulation pH is maintained in the acidic range, ideally between 3.0 and 6.0.[1] 2. Buffer Selection: Utilize a suitable buffer system to maintain the target pH. 3. Excipient Review: Avoid alkaline excipients that could increase the micro-environmental pH. |
| Appearance of new peaks in the chromatogram during stability studies. | Chemical Degradation: Budesonide (B1683875) is susceptible to hydrolysis, oxidation, and photodegradation. | 1. Forced Degradation Studies: Perform forced degradation studies to identify potential degradation products and pathways.[2][3] 2. pH Control: Maintain an acidic pH to minimize hydrolytic degradation. Budesonide is particularly unstable in alkaline conditions.[3] 3. Antioxidants: Consider the inclusion of antioxidants if oxidative degradation is identified. 4. Light Protection: Protect the formulation from light at all stages of manufacturing and storage.[4][5] 5. Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).[6] |
| Precipitation or crystallization of Budesonide in liquid formulations. | Poor Solubility: Budesonide is practically insoluble in water.[7] Changes in temperature or solvent composition can lead to precipitation. | 1. Co-solvents: Employ co-solvents such as propylene (B89431) glycol or ethanol (B145695) to improve solubility.[1][6] 2. Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins.[1][8] 3. Particle Size Control: For suspensions, ensure a well-controlled and stable particle size distribution of the micronized drug substance.[9] |
| Inconsistent assay results for Budesonide content. | Analytical Method Issues: The analytical method may not be robust or stability-indicating. | 1. Method Validation: Ensure the HPLC method is fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] 2. Resolution of Epimers: The method must be capable of baseline separating the (22R) and (22S) epimers and all known degradation products.[11] |
| Interaction with packaging components. | Container-Induced Degradation: The container material may be reacting with the formulation. For example, aluminum canisters can induce aerobic oxidation.[12] | 1. Material Selection: Choose inert packaging materials. For metered-dose inhalers, anodized aluminum canisters have shown better stability compared to standard aluminum cans. 2. Leachables and Extractables Studies: Conduct thorough leachables and extractables studies to identify any potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main stability challenges specific to the this compound epimer?
The primary stability challenge for this compound is its potential for epimerization to the less pharmacologically active (22S) epimer. This conversion can lead to a loss of product potency. Additionally, like the epimeric mixture, this compound is susceptible to degradation through hydrolysis (especially at alkaline pH), oxidation, and photolysis.[2][3][4]
Q2: What is the proposed mechanism for the epimerization of this compound?
While not definitively established in all formulation types, the epimerization is likely a base-catalyzed process. The proton at the C-22 position of the acetal (B89532) group is susceptible to abstraction by a base, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the (22R) and (22S) epimers, thus altering the original epimeric ratio. Maintaining an acidic pH is crucial to prevent this reaction.
Proposed Mechanism of Budesonide Epimerization
Q3: How does pH affect the stability of a this compound formulation?
The pH of the formulation is a critical factor. Budesonide solutions are significantly more stable at a pH below 6.0.[1] Alkaline conditions not only accelerate hydrolytic degradation but also promote the epimerization of the (22R) epimer to the less potent (22S) epimer. Studies have shown a significant change in the R/S epimer ratio in alkaline solutions.
Quantitative Impact of pH on Budesonide Stability
| pH | Storage Condition | Observation | Reference |
| 3.5 | Accelerated | Slight decrease in assay after 6 months in anodized aluminum cans. | |
| < 6.0 | Room Temperature | Stable for several weeks. | [1] |
| Alkaline | Room Temperature | Significant degradation. | [3] |
| Alkaline | Room Temperature | Change in R/S epimer ratio from 57.4/42.6 to 51.8/48.2 in 12 weeks. |
Q4: What are the key considerations for selecting excipients for a stable this compound formulation?
Excipient selection is crucial for maintaining the stability of this compound. Key considerations include:
-
pH and Acidity: Excipients should not shift the pH of the formulation to the alkaline range.
-
Redox Potential: Avoid excipients with oxidizing or reducing properties that could degrade Budesonide. For example, reducing sugars can lead to incompatibilities.
-
Compatibility: Conduct thorough compatibility studies with all potential excipients under stressed conditions.
-
Solubilizers: For liquid formulations, co-solvents like propylene glycol and solubilizing agents like cyclodextrins can be beneficial, but their impact on overall stability must be assessed.[1][6][8]
Q5: What analytical methods are recommended for monitoring the stability of this compound and its epimer?
A stability-indicating HPLC or UHPLC method is essential. The method must be capable of:
-
Separating and quantifying both the (22R) and (22S) epimers.[2][12]
-
Resolving Budesonide from all potential degradation products and process-related impurities.
-
Being validated according to ICH guidelines.
A typical method involves a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at an acidic pH (e.g., 3.2-3.5).[2]
Experimental Workflow for Stability Testing
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products for this compound in a specific formulation.
Methodology:
-
Acid Hydrolysis: Treat the formulation with 0.1N HCl at 60°C for 24 hours. Neutralize before analysis.[2][10]
-
Base Hydrolysis: Treat the formulation with 0.1N NaOH at room temperature for 2 hours. Neutralize before analysis.[2][10]
-
Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the formulation at 80°C for 48 hours.[10]
-
Photodegradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Epimer and Degradant Analysis
Objective: To separate and quantify this compound, (22S)-Budesonide, and related degradation products.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., Agilent Poroshell 120 EC-C18 (50mm x 4.6mm, 2.7µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2):Methanol (32:66:2, v/v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
System Suitability:
-
Resolution: The resolution between the (22R) and (22S) epimer peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be less than 2.0%.
Logical Relationship of Stability Factors
References
- 1. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the epimeric glucocorticoid budesonide (Journal Article) | OSTI.GOV [osti.gov]
- 3. Separation of Budesonide Epimers per USP Monograph | Phenomenex [phenomenex.com]
- 4. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx-5 stationary phase [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001087203A1 - Stabilized budesonide solution and method for making same - Google Patents [patents.google.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of (22R)-Budesonide in cell-based assays
Welcome to the technical support center for (22R)-Budesonide. This resource is designed for researchers, scientists, and drug development professionals to help minimize off-target effects and troubleshoot common issues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the 22R-epimer of Budesonide (B1683875), a potent synthetic, non-halogenated glucocorticoid.[1] Its primary mechanism of action is through binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor present in the cytoplasm of almost every cell.[2] Upon binding, the Budesonide-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the increased expression of anti-inflammatory proteins like annexin-1 and the suppression of pro-inflammatory signaling pathways, such as NF-κB, which in turn reduces the production of cytokines, chemokines, and other inflammatory mediators.[2][3][4]
Q2: What are "off-target effects" in the context of this compound?
Off-target effects occur when this compound interacts with molecules other than its intended target, the glucocorticoid receptor, leading to unintended biological consequences.[5] For glucocorticoids like Budesonide, these can include cytotoxicity at high concentrations, inhibition of cell proliferation, induction of apoptosis, and modulation of pathways unrelated to the primary anti-inflammatory response.[6] For example, Budesonide has been noted to influence cell plasticity, migration, and invasion in certain cancer cell models, which may be independent of its classical GR-mediated anti-inflammatory actions.[7]
Q3: Why is it critical to minimize off-target effects in my experiments?
Q4: What are the initial signs that I might be observing off-target effects?
Common indicators of potential off-target effects include:
-
High Cytotoxicity: Significant cell death observed at concentrations close to the effective dose.[9]
-
Inconsistent Phenotypes: Observing results that differ from those obtained with other structurally distinct glucocorticoids.[5]
-
Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the glucocorticoid receptor (GR) is knocked down or knocked out using techniques like CRISPR-Cas9 or RNAi.[5][8]
-
Unusual Dose-Response Curve: The dose-response curve is not monophasic or shows effects at unexpectedly low or high concentrations.
Troubleshooting Guides
Issue 1: High Cell Viability Loss or Cytotoxicity After Treatment
Possible Cause: The concentration of this compound is too high, leading to off-target toxicity.[6][9]
Troubleshooting Steps:
-
Perform a Dose-Response and Cytotoxicity Assay: Conduct parallel experiments to determine the half-maximal effective concentration (EC50) for the desired anti-inflammatory effect and the half-maximal cytotoxic concentration (CC50).
-
Select an Optimal Concentration: Choose a working concentration that is well below the CC50 value to ensure that the observed effects are not due to general toxicity.[9]
-
Reduce Exposure Time: If long incubation periods are leading to cell death, consider reducing the treatment duration.
-
Include Proper Controls: Always include a "vehicle only" control (e.g., DMSO) and a "cells only" control to accurately assess the baseline cell health and the effect of the solvent.[9]
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible Cause 1: Variability in cell health, density, or passage number.[6][10]
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell seeding density for every experiment. Use cells within a narrow and early passage range to avoid phenotypic drift.[6] Regularly monitor cell morphology and doubling time.[9]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Possible Cause 2: Degradation of this compound stock solution.[9]
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[9][11]
-
Prepare Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[9]
Issue 3: Observed Phenotype Does Not Match Expected Glucocorticoid Effects
Possible Cause: The observed effect is mediated by an off-target interaction.[5]
Troubleshooting Steps:
-
Use a Structurally Different Glucocorticoid: Treat cells with another glucocorticoid that has a different chemical structure (e.g., Dexamethasone). If the phenotype is recapitulated, it is more likely to be an on-target effect.[6]
-
Perform a Rescue Experiment: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by adding a downstream component of that pathway.
-
Use a GR Antagonist: Co-treat cells with this compound and a known GR antagonist like RU486. If the antagonist blocks the observed effect, it confirms that the phenotype is GR-mediated.[12]
-
Genetic Knockdown of the Target: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the glucocorticoid receptor (GR). If the phenotype disappears in the knockdown/knockout cells, it strongly suggests an on-target effect.[5]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Common Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration Range | Key Considerations |
| Anti-inflammatory Assay | T84 epithelial cells, PBMCs | 10⁻¹⁰ M to 10⁻⁷ M[13] | Pre-treatment of immune cells may be necessary for optimal effect.[13] |
| Cytotoxicity Assay (e.g., MTT) | BEAS-2B lung epithelial cells | 0.01 µg/mL to 1 µg/mL | The highest non-toxic concentration was found to be ~0.05 µg/mL.[14] |
| Cell Migration/Invasion Assay | A549 lung cancer cells | 10 µM to 20 µM[7] | Higher concentrations may be needed to observe effects on cell plasticity.[7] |
| Eosinophil Locomotion Assay | Primary human eosinophils | 10⁻¹⁰ M to 10⁻⁷ M[15] | Effective at both blood and airway-relevant concentrations.[15] |
Table 2: Troubleshooting Summary for Unexpected Results
| Observation | Potential Cause | Recommended Action |
| No effect observed | Concentration too low; Inactive compound | Increase concentration; Verify compound activity with a positive control assay. |
| High cell death | Concentration too high (cytotoxicity) | Perform a dose-response curve to find the optimal, non-toxic concentration.[6] |
| Effect is not blocked by GR antagonist | Off-target effect | Use orthogonal controls (structurally different GR agonist, GR knockdown).[5] |
| Results vary between experiments | Inconsistent cell culture or reagent prep | Standardize cell passage number, seeding density, and reagent preparation.[9] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay (MTT-based)
Objective: To determine the effective concentration (EC50) of this compound for a desired biological response and its cytotoxic concentration (CC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution series of this compound in culture medium. The concentration range should span from well below the expected EC50 to concentrations where toxicity might occur.[5] Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. For the response assay, add any necessary stimulants (e.g., LPS to induce inflammation).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest (e.g., cytokine levels in the supernatant via ELISA).
-
Cytotoxicity Readout (MTT Assay): In a parallel plate, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: Read the absorbance of the MTT plate at ~570 nm.[6]
-
Data Analysis: Plot the biological response and cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 and CC50 values.[5]
Protocol 2: Target Engagement Confirmation with a GR Antagonist
Objective: To confirm that the observed biological effect of this compound is mediated through the glucocorticoid receptor.
Methodology:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 24-well plate).
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control
-
This compound alone (at its EC50)
-
GR Antagonist (e.g., RU486) alone
-
This compound + GR Antagonist (co-treatment)
-
-
Treatment: Add the respective compounds to the cells and incubate for the standard duration of the assay. For the co-treatment group, it may be beneficial to pre-incubate with the antagonist for 1-2 hours before adding this compound.
-
Endpoint Analysis: Measure the biological endpoint of interest (e.g., expression of a target gene via qPCR, protein level via Western blot, or a functional readout).
-
Data Analysis: Compare the response in the co-treatment group to the group treated with this compound alone. A significant reduction or complete blockade of the effect in the presence of the antagonist indicates on-target, GR-mediated activity.[12]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Molecular and cellular mechanisms underlying the therapeutic effects of budesonide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of glucocorticoid-induced alteration of vimentin by a glucocorticoid receptor antagonist RU486 in the organ-cultured rat lens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the cellular uptake of (22R)-Budesonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of (22R)-Budesonide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the cellular uptake of this compound?
A1: The primary challenges in achieving high cellular uptake of this compound include its low aqueous solubility and its susceptibility to efflux pumps. Budesonide (B1683875) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, which can limit its dissolution and subsequent absorption.[1] Additionally, budesonide has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter that actively removes the drug from cells, thereby reducing its intracellular concentration and therapeutic efficacy.[2][3]
Q2: What are the main strategies to enhance the cellular uptake of this compound?
A2: The principal strategies focus on improving its solubility and protecting it from efflux mechanisms. These can be broadly categorized as:
-
Nanoparticle-Based Delivery Systems: Encapsulating budesonide in nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes.[4][5][6] Various nanoparticle systems have been explored, including liposomes, polymeric nanoparticles (e.g., PLGA), mesoporous silica (B1680970) nanoparticles (MSNs), and nanosponges.[7][8][9][10]
-
Chemical and Formulation Modifications: These strategies aim to improve the physicochemical properties of budesonide. This includes complexation with cyclodextrins to enhance solubility and the use of hydrogels for sustained release.[11][12]
-
Targeted Delivery Mechanisms: Surface modification of nanoparticles or the use of specific polymers can target the drug to inflamed tissues, increasing its local concentration and uptake.[8][9][13]
Q3: How do nanoparticle properties influence the cellular uptake of Budesonide?
A3: The physicochemical properties of nanoparticles, such as size, shape, and surface charge, play a critical role in their interaction with cells and their subsequent uptake. For instance, nanoparticles with specific shapes have demonstrated an improved ability for mucus retention and cellular uptake.[5][6] Dendritic mesoporous silica nanoparticles (MSNs) have been shown to enhance the therapeutic efficacy against colitis due to prolonged retention time.[5][6] For pulmonary delivery, nanoparticle size is crucial for deep lung deposition.[14][15]
Q4: Can efflux pump inhibitors be used to increase intracellular Budesonide concentration?
A4: Yes, in principle. Since budesonide is a substrate of the P-gp efflux pump, inhibiting this transporter could increase its intracellular accumulation.[2] The use of P-gp inhibitors is a known strategy to enhance the bioavailability of various drugs that are P-gp substrates.[3] However, the clinical application of this strategy requires careful consideration of potential drug-drug interactions and systemic side effects of the inhibitor.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Budesonide in In Vitro Experiments
| Possible Cause | Troubleshooting Step |
| Poor solubility of free budesonide in cell culture media. | Prepare a stock solution of budesonide in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells. Alternatively, consider using a formulation approach such as complexation with hydroxypropyl-β-cyclodextrin to improve its aqueous solubility.[11] |
| Efflux of budesonide by P-glycoprotein (P-gp) expressed in the cell line (e.g., Caco-2). | Co-incubate the cells with a known P-gp inhibitor, such as verapamil (B1683045) or PSC-833, to determine if efflux is the limiting factor.[2] Compare uptake in cell lines with low and high P-gp expression. |
| Suboptimal nanoparticle formulation. | Characterize your nanoparticle formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Optimize the formulation to achieve desired physicochemical properties. Refer to the quantitative data tables below for typical values from successful studies. |
| Inadequate incubation time or concentration. | Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for maximal uptake. |
Issue 2: High Variability in Cellular Uptake Data
| Possible Cause | Troubleshooting Step |
| Inconsistent nanoparticle formulation. | Ensure strict adherence to the nanoparticle preparation protocol. Prepare a single, large batch of nanoparticles for the entire experiment to minimize batch-to-batch variability. |
| Cellular stress or toxicity. | Evaluate the cytotoxicity of your budesonide formulation at the concentrations used for uptake studies using assays like MTT or LDH. High toxicity can lead to compromised cell membrane integrity and inconsistent uptake.[16] |
| Inconsistent cell seeding density or passage number. | Maintain a consistent cell seeding density and use cells within a narrow passage number range for all experiments, as cellular characteristics and transporter expression can change with passage number. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Budesonide-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomal Nanoparticles (LNPs) | Not specified | 127.63 ± 1.33 | +3.33 ± 0.13 | Not reported | [16] |
| Oxidative-Responsive PLGA NPs | PLGA, PEG | 101 ± 1 | -1.04 ± 0.7 | ~70 | [8][9] |
| Hyaluronic Acid Coated Eudragit S100 NPs | Eudragit S100, Hyaluronic Acid | 274.8 ± 2.9 | -24.6 ± 2.8 | 98.3 ± 3.41 | [13] |
| Nanosponges | Polymethyl-methacrylate, Eudragit S-100 | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of Budesonide-Loaded Liposomal Nanoparticles (BUD-LNPs) via Thin-Film Hydration
-
Materials: Budesonide, phospholipids (B1166683) (e.g., soy phosphatidylcholine), cholesterol.
-
Method:
-
Dissolve budesonide and lipids in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Characterize the resulting BUD-LNPs for particle size, zeta potential, and encapsulation efficiency.[16]
-
Protocol 2: In Vitro Cellular Uptake Assessment using Confocal Laser Scanning Microscopy
-
Cell Line: Caco-2 cells are commonly used as they form a polarized monolayer and express efflux transporters like P-gp.[13]
-
Method:
-
Seed Caco-2 cells on glass coverslips in a multi-well plate and culture until they form a confluent monolayer.
-
Prepare fluorescently labeled nanoparticles by encapsulating a fluorescent dye (e.g., Coumarin-6) instead of or in addition to budesonide.
-
Incubate the Caco-2 cell monolayers with the fluorescently labeled nanoparticles or a free dye solution (as a control) for a predetermined time (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.2% Triton X-100) and stain the nuclei with a nuclear stain like DAPI.
-
Mount the coverslips on glass slides and visualize them using a confocal laser scanning microscope.
-
Quantify cellular uptake by measuring the fluorescence intensity within the cells using image analysis software (e.g., ImageJ).[13]
-
Visualizations
Caption: Workflow for nanoparticle preparation and cellular uptake analysis.
Caption: Simplified overview of Budesonide uptake and mechanism of action.
References
- 1. Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of budesonide and prednisone as substrates of the intestinal drug efflux pump P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Nanoparticle Morphology on Enhancing Delivery of Budesonide for Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation, Development and Evaluation of Budesonide Oral Nano-sponges Using DOE Approach: In Vivo Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Strategies for Improving Budesonide Skin Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted delivery of budesonide in acetic acid induced colitis: impact on miR-21 and E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Budesonide Loaded Biopolymer Based Dry Powder Inhaler: Optimization, In Vitro Deposition, and Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Budesonide-Loaded Liposomal Nanoparticles for Pulmonary Delivery and Their Therapeutic Effect in OVA-Induced Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potency of (22R)-Budesonide and (22S)-Budesonide
For Researchers, Scientists, and Drug Development Professionals
Budesonide (B1683875), a potent synthetic glucocorticoid, is a cornerstone in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. It is commercially available as a racemic mixture of two diastereomers, (22R)-Budesonide and (22S)-Budesonide. While structurally similar, these epimers exhibit notable differences in their biological activity. This guide provides an objective comparison of their anti-inflammatory potency, supported by experimental data, to inform research and drug development efforts.
Key Findings at a Glance
The (22R) epimer of budesonide is consistently reported to be the more pharmacologically active of the two, exhibiting a higher binding affinity for the glucocorticoid receptor (GR), which is understood to be the primary mechanism for its enhanced anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the two epimers of budesonide.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (RRA) | Potency Ratio (22R vs. 22S) | Reference |
| This compound | Higher | ~2 | [1] |
| (22S)-Budesonide | Lower | 1 | [1] |
Relative Receptor Affinity is a measure of how well a substance binds to a receptor. A higher RRA indicates a stronger binding.
Table 2: Pharmacokinetic Properties in Humans
| Parameter | This compound | (22S)-Budesonide | Reference |
| Plasma Half-life (t½) | 2.66 ± 0.57 hours | 2.71 ± 0.69 hours | [2] |
| Volume of Distribution (Vβ) | 425 ± 100 L | 245 ± 38 L | [2] |
| Plasma Clearance | 117 ± 40 L/hour | 67 ± 19 L/hour | [2] |
In Vitro Anti-inflammatory Potency
In Vivo Anti-inflammatory Potency
The superior anti-inflammatory activity of the (22R) epimer is also observed in animal models of inflammation. A commonly used assay to assess the topical anti-inflammatory potency of corticosteroids is the croton oil-induced ear edema model in mice or rats. In this model, the reduction in ear swelling following topical application of the test compound is a measure of its anti-inflammatory effect. Although specific side-by-side percentage inhibition data for the two epimers in this model is not detailed in the readily available literature, the general consensus from various studies supports the higher potency of the (22R) form.[3][4]
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the relative binding affinity of this compound and (22S)-Budesonide to the glucocorticoid receptor.
Methodology: A competitive binding assay is typically employed. This involves incubating a source of glucocorticoid receptors (e.g., a cytosolic fraction from rat liver or recombinant human GR) with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compounds (this compound and (22S)-Budesonide). The ability of the test compounds to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is determined as the IC₅₀ value. The relative binding affinity is then calculated by comparing the IC₅₀ of the test compound to that of a standard glucocorticoid like dexamethasone.[1][5]
Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical anti-inflammatory potency of this compound and (22S)-Budesonide in an in vivo model.
Methodology:
-
Animal Model: Male ICR mice are typically used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of each mouse to induce an inflammatory response.[6][7]
-
Treatment: The test compounds (this compound and (22S)-Budesonide) and a vehicle control are applied topically to the inflamed ears, usually shortly before or after the application of croton oil.
-
Assessment: After a specific period (e.g., 6 hours), the thickness of the ears is measured using a micrometer. The difference in thickness between the treated and untreated ears is calculated to determine the degree of edema.[6][7]
-
Data Analysis: The percentage inhibition of edema by the test compounds is calculated relative to the vehicle control group.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway for glucocorticoids and the workflows for the described experimental protocols.
Caption: Glucocorticoid Signaling Pathway.
Caption: Experimental Workflows for Key Assays.
Conclusion
The available evidence consistently demonstrates that the (22R)-epimer of budesonide is the more potent of the two diastereomers. This is primarily attributed to its approximately two-fold higher binding affinity for the glucocorticoid receptor. This increased affinity is expected to translate to greater efficacy in modulating the expression of inflammatory genes. While direct comparative in vitro data on cytokine inhibition is limited, the in vivo data from animal models of inflammation aligns with the receptor binding studies, supporting the superior anti-inflammatory activity of this compound. For drug development professionals, these findings underscore the potential benefits of developing formulations enriched with the (22R)-epimer to enhance therapeutic efficacy. Further research directly comparing the in vitro anti-inflammatory profiles of the two epimers would be valuable to provide a more complete understanding of their differential activities.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The antiinflammatory effect of budesonide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory properties of budesonide, a new non-halogenated glucocorticoid with high local activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of (22R)-Budesonide and fluticasone propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of (22R)-Budesonide and Fluticasone (B1203827) Propionate (B1217596), two prominent synthetic corticosteroids widely utilized in the management of respiratory inflammatory diseases. This analysis focuses on their respective molecular and clinical characteristics, supported by experimental data to inform research and development decisions.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Fluticasone Propionate exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR). Upon binding to the cytoplasmic GR, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression. This process involves the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Comparison of Potency
The intrinsic potency of a corticosteroid is a function of its binding affinity for the glucocorticoid receptor and its ability to modulate gene transcription. Fluticasone propionate generally exhibits a higher binding affinity and in vitro anti-inflammatory potency compared to budesonide (B1683875).
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Dissociation Constant (Kd) (nmol/L) | Half-life of Steroid-Receptor Complex (hours) |
| Fluticasone Propionate | 1775[1][2][3] | 0.49[4] | >10[5] |
| This compound | 935[1][2][3] | Not explicitly stated in reviewed sources | ~5.0[5] |
Note: Relative Receptor Affinity values can vary between studies based on the experimental conditions.
Table 2: In Vitro Anti-inflammatory Potency
| Assay | Fluticasone Propionate | This compound | Reference |
| Inhibition of anti-IgE-stimulated histamine (B1213489) release (IC50) | 0.03 nmol/L | 0.6 nmol/L | [5] |
| Induction of eosinophil apoptosis (EC50) | 1.7 nmol/L | ~8.5 nmol/L (5 times less potent than FP) | [5] |
| Induction of secretory leukocyte protease inhibitor (SLPI) synthesis (EC50) | 0.1 nmol/L | Not explicitly stated in reviewed sources | [5] |
| Binding to GRE on target genes (EC50) | 3 nmol/L | Higher concentration required than FP | [5] |
| Interaction with AP-1 and NF-κB transcription factors (EC50) | 0.01 - 0.1 nmol/L | Higher concentration required than FP | [5] |
Pharmacokinetic Profile
The pharmacokinetic properties of inhaled corticosteroids are critical determinants of their efficacy and safety. Key differences exist in the absorption, distribution, metabolism, and elimination of budesonide and fluticasone propionate.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Fluticasone Propionate | This compound | Reference |
| Absorption Half-life (inhalation) | 11.3 min | 10 min | [6] |
| Elimination Half-life | 7.8 h | 2.4 h | [6] |
| Time to Peak Plasma Concentration (Cmax) | 1-2 hours | 5-10 minutes | [5] |
| Systemic Bioavailability (inhalation) | 13% (Diskus), 21% (pMDI) | 39% (Turbuhaler) | [4][7] |
| Oral Bioavailability | ~1% | ~10% | [7] |
| Volume of Distribution (V/F) | 8100 L | 498 L | [6] |
| Clearance | High, approaching hepatic blood flow | High, approaching hepatic blood flow | [7][8] |
| Plasma Protein Binding | 99% | 85-90% | [9][10] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of both this compound and Fluticasone Propionate in the management of asthma and allergic rhinitis. However, some studies suggest differences in their clinical effectiveness, which may be related to their differing potencies and pharmacokinetic profiles.
Table 4: Summary of Clinical Trial Findings
| Indication | Key Findings | Reference |
| Asthma (Pediatric) | Fluticasone propionate (250 mcg) was markedly superior to budesonide (400 mcg) in improving asthma control test scores and reducing the need for rescue medication over a 3-month period.[11][12][13] | [11][12][13] |
| Asthma (Pediatric) | Fluticasone propionate (400 mcg/day) provided a more rapid and greater improvement in lung function (mean morning PEF) compared to budesonide (400 mcg/day) over 8 weeks.[14] | [14] |
| Asthma (Adults and Children) | When given at half the daily dose of budesonide, fluticasone propionate leads to small improvements in measures of airway caliber.[15][16] | [15][16] |
| Allergic Rhinitis | Fluticasone propionate therapy showed statistically significant benefits in reducing eosinophil counts and nasal and ocular symptoms compared to budesonide therapy.[2] | [2] |
| Perennial Allergic Rhinitis | Once daily budesonide aqueous nasal spray (256 mcg) was significantly better in controlling symptoms, especially nasal blockage, compared to once daily fluticasone propionate (200 mcg).[17] | [17] |
Safety and Side Effect Profile
Both medications are generally well-tolerated, but as with all corticosteroids, they carry the potential for local and systemic side effects, particularly at higher doses.
Common Local Side Effects:
-
Oral thrush (oropharyngeal candidiasis)
-
Hoarseness (dysphonia)
-
Throat irritation
-
Cough
Potential Systemic Side Effects (more likely with high doses):
-
Adrenal suppression[1]
-
Decreased bone mineral density
-
Skin thinning and bruising
-
Cataracts and glaucoma
-
Slowed growth in children
A study on the systemic effects in adult asthmatics found that at the maximum recommended therapeutic doses, both budesonide and fluticasone suppressed adrenal function, with fluticasone (1,000 μg twice daily) being more suppressive than budesonide (800 μg twice daily).
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Binding)
A standard method to determine the binding affinity of a compound for the glucocorticoid receptor is a competitive binding assay.
Caption: Workflow of a Competitive GR Binding Assay.
Methodology:
-
Receptor Source: Cytosolic extracts from cells expressing the glucocorticoid receptor (e.g., human A549 lung cells) are prepared.
-
Assay Setup: A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone).
-
Competition: Increasing concentrations of the unlabeled test compounds (this compound or Fluticasone Propionate) are added to compete with the radiolabeled ligand for binding to the GR.
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The radioactivity of the bound ligand is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity of the test compound.[6]
In Vitro Anti-inflammatory Assay (Cytokine Release)
The ability of corticosteroids to suppress the release of pro-inflammatory cytokines from immune cells is a key measure of their anti-inflammatory activity.
Caption: Workflow for In Vitro Cytokine Release Assay.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line are cultured.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or Fluticasone Propionate for a specified time.
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the cell cultures to induce the production of pro-inflammatory cytokines.
-
Incubation: The cells are incubated for a period to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of each corticosteroid that causes a 50% inhibition of cytokine release (IC50) is calculated to determine its in vitro anti-inflammatory potency.
Conclusion
Fluticasone Propionate demonstrates higher intrinsic potency, characterized by greater glucocorticoid receptor binding affinity and more potent in vitro anti-inflammatory activity compared to this compound. This higher potency may translate to greater clinical efficacy at lower microgram doses, as suggested by some clinical trials. However, this compound has a shorter elimination half-life and lower systemic bioavailability when delivered via a dry powder inhaler, which may offer a different systemic safety profile. The choice between these two corticosteroids in a drug development context will depend on the desired therapeutic index, target patient population, and delivery device technology. Further research into the long-term clinical implications of their differing pharmacokinetic and pharmacodynamic profiles is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic index of inhaled corticosteroids in asthma: A dose–response comparison on airway hyperresponsiveness and adrenal axis suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
(22R)-Budesonide: A Comparative Analysis of Steroid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of (22R)-Budesonide with other key steroid receptors. The following data and experimental protocols offer insights into its selectivity and potential for off-target effects.
This compound, the more active epimer of budesonide (B1683875), is a potent glucocorticoid widely utilized for its anti-inflammatory effects, particularly in the treatment of asthma and other respiratory conditions.[1] Its therapeutic efficacy is primarily mediated through high-affinity binding to the glucocorticoid receptor (GR). However, the potential for corticosteroids to interact with other steroid hormone receptors—namely the mineralocorticoid (MR), androgen (AR), estrogen (ER), and progesterone (B1679170) (PR) receptors—is a critical consideration in drug development due to the potential for undesirable side effects. This guide examines the cross-reactivity of this compound and compares it with other commonly used corticosteroids.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of a corticosteroid is determined by its relative binding affinity for the intended glucocorticoid receptor versus other steroid receptors. The data presented below summarizes the available quantitative information for this compound and comparator compounds. It is important to note that budesonide is a mixture of two epimers, 22R and 22S, with the 22R form being significantly more active.[1]
| Compound | Receptor | Relative Binding Affinity (RBA) | Selectivity Ratio (GR/PR) | Reference |
| This compound | Glucocorticoid (GR) | High | 44 | [2] |
| Progesterone (PR) | Moderate | [2] | ||
| Mineralocorticoid (MR) | Low (at therapeutic doses) | Not Reported | [3] | |
| Androgen (AR) | Very Low/Negligible | Not Reported | ||
| Estrogen (ER) | Very Low/Negligible | Not Reported | ||
| Fluticasone Propionate | Glucocorticoid (GR) | High | 12 | [2] |
| Progesterone (PR) | Low | [2] | ||
| Mineralocorticoid (MR) | Very Low/Negligible | Not Reported | ||
| Androgen (AR) | Very Low/Negligible | Not Reported | ||
| Estrogen (ER) | Very Low/Negligible | Not Reported | ||
| Dexamethasone | Glucocorticoid (GR) | High | 476 | [2] |
| Progesterone (PR) | Low | [2] | ||
| Mineralocorticoid (MR) | Moderate | Not Reported |
Signaling Pathway and Experimental Workflow
The interaction of this compound with steroid receptors initiates a signaling cascade that ultimately modulates gene expression. The following diagram illustrates the generalized signaling pathway for steroid hormone receptors.
Caption: Generalized signaling pathway of steroid hormone receptors.
To quantitatively assess the cross-reactivity of this compound, two primary types of in vitro assays are employed: radioligand binding assays and reporter gene transactivation assays. The workflow for these experiments is depicted below.
References
(22R)-Budesonide's Impact on NF-κB Signaling: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro validation of (22R)-Budesonide's inhibitory effect on the NF-κB signaling pathway, with a comparative assessment against other corticosteroids.
This guide provides an objective comparison of this compound's performance in modulating the NF-κB signaling pathway, a key mediator of inflammation. The data presented is compiled from in vitro studies, offering a quantitative and protocol-driven perspective for researchers in inflammation and drug discovery.
Comparative Efficacy of this compound and Other Corticosteroids
This compound is the more pharmacologically active epimer of Budesonide, demonstrating a higher affinity for the glucocorticoid receptor (GR) compared to its (22S) counterpart.[1][2] In vitro studies have quantified the potency of Budesonide (as a racemic mixture) and other corticosteroids in inhibiting downstream effects of NF-κB activation.
Inhibition of NF-κB Driven Reporter Gene Expression
A key method to directly assess the impact on NF-κB transcriptional activity is through a reporter gene assay. In A549 cells, the ability of various corticosteroids to inhibit a 3xκB luciferase reporter was quantified, providing a direct measure of their effect on NF-κB signaling.
| Compound | IC50 (M) for 3xκB Reporter Inhibition |
| Fluticasone Propionate | 0.5 x 10⁻¹¹ |
| Budesonide | 2.7 x 10⁻¹¹ |
| Dexamethasone | 0.5 x 10⁻⁹ |
Data sourced from a study on the trans-repression and transactivation activities of glucocorticoids.
Inhibition of Pro-Inflammatory Cytokine Release
The inhibitory effect of corticosteroids on the release of pro-inflammatory cytokines, which are regulated by NF-κB, provides another measure of their anti-inflammatory potency. The following table summarizes the EC50 values for the inhibition of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) release from A549 cells.
| Compound | EC50 (M) for GM-CSF Release Inhibition |
| Fluticasone Propionate | 1.8 x 10⁻¹¹ |
| Budesonide | 5.0 x 10⁻¹¹ |
| Dexamethasone | 2.2 x 10⁻⁹ |
Data sourced from a study on the trans-repression and transactivation activities of glucocorticoids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the effect of this compound on NF-κB signaling.
Protocol 1: TNF-α Induced NF-κB Activation in A549 Cells
This protocol outlines the steps to induce NF-κB activation in the A549 human lung adenocarcinoma cell line using Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TNF-α (recombinant)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed A549 cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Starvation (Optional): To reduce basal NF-κB activity, serum-starve the cells by replacing the growth medium with serum-free DMEM for 4-6 hours prior to stimulation.
-
Stimulation: Prepare a working solution of TNF-α in serum-free DMEM. A final concentration of 10 ng/mL is commonly used to induce robust NF-κB activation.[3]
-
Incubation: Remove the medium from the cells and add the TNF-α containing medium. Incubate the cells for 30-60 minutes at 37°C. This incubation period is typically sufficient to observe significant nuclear translocation of NF-κB.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as nuclear extraction for Western blotting or immunofluorescence staining for p65 translocation.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
A549 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
Completed cell culture medium
-
Test compounds (this compound, other corticosteroids)
-
TNF-α
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB luciferase reporter A549 cells in a 96-well white-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound or other test compounds for 1-2 hours prior to stimulation.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the IC50 values for each compound.
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the Graphviz DOT language.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro validation of NF-κB inhibition.
Caption: Logical comparison of corticosteroid potency on NF-κB inhibition.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide Result Summary | BioGRID [thebiogrid.org]
- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of Systemic Side Effects: (22R)-Budesonide Versus Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the systemic side effects of (22R)-Budesonide, a potent glucocorticoid, with other commonly used corticosteroids. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to be a valuable resource for researchers and professionals in the field of drug development.
Executive Summary
This compound is a synthetic corticosteroid widely utilized for its potent anti-inflammatory properties in the treatment of conditions such as asthma and inflammatory bowel disease.[1] A key characteristic of budesonide (B1683875) is its extensive first-pass metabolism, which is designed to minimize systemic exposure and associated side effects.[1] This guide delves into a comparative analysis of budesonide's systemic side effect profile against other corticosteroids, including fluticasone, prednisone, and dexamethasone. The comparison focuses on critical parameters such as hypothalamic-pituitary-adrenal (HPA) axis suppression, glucocorticoid receptor (GR) binding affinity, and overall systemic bioavailability.
Data Presentation: Quantitative Comparison of Corticosteroid Properties
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound and other corticosteroids.
Table 1: Systemic Effects on Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Corticosteroid | Dosage | Outcome Measure | Result | Citation |
| Budesonide (DPI) | 268 µg | Dose for 10% cortisol suppression | Lower dose required compared to several others, indicating higher systemic activity at this endpoint. | [2][3] |
| Fluticasone Propionate (DPI) | 445 µg | Dose for 10% cortisol suppression | Higher dose required for same level of suppression compared to Budesonide DPI. | [2][3] |
| Budesonide | 800 µg twice daily | Decrease in AUC of serum cortisol | 16% decrease compared to placebo. | [4] |
| Fluticasone Propionate | 1,000 µg twice daily | Decrease in AUC of serum cortisol | 34% decrease compared to placebo; significantly more suppressive than budesonide. | [4] |
| Budesonide | 400 µ g/day | HPA axis suppression in children | Did not cause adrenal suppression. | [5] |
| Fluticasone Propionate | >400 µ g/day | HPA axis suppression in children | Caused adrenal suppression as measured by urinary cortisol. | [5] |
| Budesonide | 2000 µg | Serum cortisol suppression | Suppressed serum cortisol levels. | [6] |
| Fluticasone Propionate | 2000 µg | Serum cortisol suppression | Produced lower absolute serum cortisol levels than budesonide at the same dose. | [6] |
Table 2: Glucocorticoid Receptor (GR) Binding Affinity
| Corticosteroid | Relative Receptor Affinity (RRA) (Dexamethasone = 100) | Citation |
| Budesonide | 855 | [7] |
| Fluticasone Propionate | Higher than Budesonide | [8] |
| Mometasone Furoate | Highest relative binding affinity of the compounds tested | [8] |
| Triamcinolone Acetonide | Lower than Budesonide and Fluticasone Propionate | [8] |
Table 3: Pharmacokinetic Properties
| Corticosteroid | Systemic Bioavailability | Elimination Half-life | Citation |
| Budesonide | Low systemic bioavailability | 2.4 hours | [1][9] |
| Fluticasone Propionate | Negligible oral bioavailability, systemic absorption primarily through lungs | 7.8 hours | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of corticosteroid systemic side effects.
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
The suppression of the HPA axis is a primary indicator of systemic corticosteroid activity. The following protocol is a generalized representation of methods used in clinical trials to assess this effect.[11][12][13]
Objective: To quantify the systemic effects of a corticosteroid by measuring the suppression of endogenous cortisol production.
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with the target disease (e.g., asthma) are recruited. A washout period is implemented for subjects previously on corticosteroid therapy.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[3]
-
Dosing Regimen: Subjects receive the investigational corticosteroid, a comparator corticosteroid, and a placebo for a specified duration (e.g., 1-4 weeks). Multiple dose levels are often tested to establish a dose-response relationship.[3]
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected over a 24-hour period (e.g., every 1-2 hours) to determine the plasma cortisol concentration-time curve.[11]
-
Urine Collection: 24-hour urine samples are collected to measure urinary free cortisol levels.[11]
-
Saliva Collection: Salivary cortisol can be measured as a non-invasive alternative, often collected in the morning.[13]
-
-
Biochemical Analysis: Plasma, urinary, and salivary cortisol levels are measured using validated immunoassays or liquid chromatography-mass spectrometry (LC-MS).
-
Adrenocorticotropic Hormone (ACTH) Stimulation Test: In some protocols, an ACTH stimulation test is performed to assess the adrenal gland's ability to respond to stimulation, providing a measure of adrenal reserve. A baseline cortisol level is drawn, followed by administration of synthetic ACTH (cosyntropin). Cortisol levels are then measured at specified time points (e.g., 30 and 60 minutes) post-administration.[12]
-
Data Analysis: The primary endpoint is often the area under the plasma cortisol concentration-time curve (AUC).[11] Changes from baseline and comparisons between treatment groups are statistically analyzed.
Determination of Glucocorticoid Receptor (GR) Binding Affinity
The therapeutic potency of a corticosteroid is closely related to its binding affinity for the glucocorticoid receptor. A common method to determine this is the competitive radioligand binding assay.[2][14]
Objective: To determine the in vitro binding affinity of a test corticosteroid to the glucocorticoid receptor relative to a standard ligand.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., human lung tissue) or using purified recombinant human GR.[2]
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used.[2]
-
Competitive Binding Assay:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test corticosteroid (the competitor).
-
A parallel incubation is performed with a large excess of unlabeled standard ligand (e.g., dexamethasone) to determine non-specific binding.
-
A control incubation without any competitor is used to determine total binding.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods such as filtration through glass fiber filters or charcoal adsorption.
-
Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
The relative binding affinity (RBA) is often expressed as a percentage relative to a standard corticosteroid like dexamethasone.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids. Upon entering the cell, the corticosteroid binds to the cytosolic glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs). This binding event leads to the dissociation of the HSPs and the translocation of the corticosteroid-GR complex into the nucleus. In the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes, ultimately resulting in the anti-inflammatory effects.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Role of systems pharmacology in understanding drug adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic effect comparisons of six inhaled corticosteroid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypothalamic–pituitary–adrenal axis suppression by inhaled or nasal corticosteroids in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of methods for assessing hypothalamic-pituitary-adrenal (HPA) axis activity in asthma patients treated with inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating Bioassays for (22R)-Budesonide Potency: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the potency of glucocorticoids like (22R)-Budesonide is critical for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of common bioassays used for this purpose, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate method for your research needs.
This compound, a potent synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR). Upon binding, the Budesonide-GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways. The potency of this compound is a key critical quality attribute that must be accurately measured. This is typically achieved through in vitro bioassays that can quantify its biological activity.
Comparison of Bioassay Methodologies
The two most common types of bioassays for determining the potency of glucocorticoids are receptor binding assays and cell-based reporter gene assays. Each has its own advantages and limitations.
-
Receptor Binding Assays: These assays measure the affinity of a compound for the glucocorticoid receptor. They are typically performed using a radiolabeled glucocorticoid and a source of GR, such as a cytosolic extract from cells or tissues. The assay quantifies the ability of the test compound (e.g., this compound) to displace the radiolabeled ligand from the receptor. While these assays are valuable for determining the direct interaction between the drug and its target, they do not provide information about the functional consequences of this binding (i.e., whether it leads to gene activation or repression).
-
Glucocorticoid Receptor (GR) Activation Reporter Gene Assays: These are cell-based functional assays that measure the ability of a compound to activate the GR and induce the transcription of a reporter gene.[1] In these assays, cells are engineered to express the human GR and a reporter gene (commonly luciferase) under the control of a promoter containing glucocorticoid response elements (GREs).[2] When a glucocorticoid like Budesonide binds to the GR, the complex binds to the GREs and drives the expression of the reporter gene, which can be quantified by measuring the light output. This type of assay provides a more physiologically relevant measure of a compound's potency as it assesses the entire intracellular signaling cascade.
Quantitative Comparison of Glucocorticoid Potency
The potency of glucocorticoids is often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that elicits 50% of the maximal response. Relative receptor affinity (RRA) is another common measure, typically benchmarked against Dexamethasone.
| Glucocorticoid | Relative Receptor Affinity (RRA vs. Dexamethasone=100) | Reference(s) |
| Budesonide | 935 | [3][4] |
| Fluticasone (B1203827) Propionate | 1775 | [4][5] |
| Fluticasone Furoate | 2989 | [5] |
| Mometasone Furoate | 2100 | [4] |
| Beclomethasone-17-monopropionate (active metabolite of BDP) | 1345 | [4][5] |
| Dexamethasone | 100 | [4][5] |
Table 1: Relative Glucocorticoid Receptor (GR) Binding Affinity. This table summarizes the relative binding affinity of various corticosteroids to the glucocorticoid receptor, with Dexamethasone as the reference compound (RRA = 100).
| Glucocorticoid | Assay Type | Cell Line | EC50/IC50 (M) | Reference(s) |
| Budesonide | IL-5 release inhibition | Human bronchoalveolar lavage leukocytes | 10⁻⁹ to 10⁻⁷ | |
| Budesonide | GR transactivation | A549 | 1.1 x 10⁻⁹ (EC50) | |
| Dexamethasone | GR transactivation | A549 | 3.6 x 10⁻⁸ (EC50) | |
| Fluticasone Propionate | GR transactivation | A549 | 9.8 x 10⁻¹⁰ (EC50) |
Table 2: In Vitro Anti-inflammatory Potency. This table presents the half-maximal effective or inhibitory concentrations (EC50/IC50) of different corticosteroids in various in vitro functional assays.
Experimental Protocols
Glucocorticoid Receptor (GR) Activation Reporter Gene Assay
This protocol describes a typical workflow for a luciferase-based reporter gene assay to determine the potency of this compound.
Materials:
-
HEK293 cell line stably expressing human GR and a GRE-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and other reference glucocorticoids
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HEK293-GR-GRE cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: The day before the assay, trypsinize and resuspend the cells in fresh medium. Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference standards (e.g., Dexamethasone) in serum-free DMEM. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M. Include a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Carefully remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 18-24 hours at 37°C.
-
Luciferase Assay:
-
Visually inspect the cells under a microscope for any signs of cytotoxicity.
-
Remove the medium from the wells and wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from vehicle control wells) from all experimental wells.
-
Plot the luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for this compound and the reference standards.
-
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a method for determining the relative binding affinity of this compound to the GR.
Materials:
-
Source of GR (e.g., cytosolic extract from A549 cells)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Unlabeled this compound and Dexamethasone
-
Assay Buffer (e.g., Tris-HCl with molybdate (B1676688) and dithiothreitol)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line or tissue by homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]-dexamethasone.
-
Competition: To these tubes, add increasing concentrations of unlabeled this compound or unlabeled Dexamethasone (for the reference curve). Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to the tubes to adsorb the free radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model to determine the IC50 value for both this compound and Dexamethasone.
-
The relative binding affinity can be calculated from the IC50 values.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Budesonide Signaling Pathway
Caption: GR Reporter Gene Assay Workflow
Conclusion
The validation of a robust and reproducible bioassay is paramount for the accurate determination of this compound potency. While receptor binding assays provide valuable information on drug-target engagement, GR activation reporter gene assays offer a more comprehensive assessment of the compound's functional activity. The choice of assay will depend on the specific research question and the stage of drug development. The data and protocols presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of a suitable bioassay for their needs.
References
- 1. A novel specific bioassay for the determination of glucocorticoid bioavailability in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of (22R)-Budesonide and Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of (22R)-Budesonide against other commonly used corticosteroids, including Dexamethasone (B1670325), Fluticasone Propionate, and Mometasone Furoate. The information presented herein is supported by experimental data from in vitro studies, primarily utilizing human liver microsomes, a key model for predicting in vivo metabolic clearance.
Executive Summary
The metabolic stability of a corticosteroid is a critical determinant of its systemic bioavailability and potential for side effects. Corticosteroids that are rapidly metabolized in the liver, such as Budesonide (B1683875), generally exhibit lower systemic exposure and a more favorable safety profile for localized treatments. This guide reveals that this compound, an epimer of Budesonide, undergoes rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Comparative data, while not always from direct head-to-head studies, suggests differences in the metabolic rates among the selected corticosteroids.
Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes
The following table summarizes the available quantitative data on the metabolic stability of this compound and other selected corticosteroids. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Corticosteroid | Epimer/Form | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzyme |
| Budesonide | (22R)-Epimer | Data not available | Reported to be greater than (22S)-epimer[1] | CYP3A4[2] |
| Dexamethasone | N/A | Data not available | Estimated from Vmax (14.3 pmol/min/mg) and Km (23.2 µM) for 6β-hydroxylation[3] | CYP3A4[2] |
| Fluticasone Propionate | N/A | Data not available | Reported to be rapidly metabolized[4] | CYP3A4, CYP3A5, CYP3A7[4] |
| Mometasone Furoate | N/A | Data not available | Reported to be rapidly metabolized in liver[5] | CYP3A4 (primarily 6β-hydroxylation)[5] |
Note: Direct comparative values for half-life and intrinsic clearance under identical conditions are limited in the reviewed literature. The provided information is based on qualitative descriptions of rapid metabolism and kinetic parameters from which clearance can be inferred.
Corticosteroid Metabolism Signaling Pathway
Corticosteroids are primarily metabolized in the liver by Cytochrome P450 enzymes, with CYP3A4 playing a major role for many synthetic corticosteroids. This metabolic process typically involves hydroxylation or other modifications that increase the water solubility of the drug, facilitating its excretion from the body.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, synthesized from established protocols.
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of corticosteroids.
Materials:
-
Test Corticosteroids: this compound, Dexamethasone, Fluticasone Propionate, Mometasone Furoate.
-
Human Liver Microsomes (HLM): Pooled from multiple donors.
-
NADPH Regenerating System: (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
-
Phosphate (B84403) Buffer: 0.1 M, pH 7.4.
-
Acetonitrile (B52724): For reaction termination.
-
Internal Standard (IS): A structurally similar compound not present in the matrix.
-
Control Compounds: A high-clearance and a low-clearance compound.
-
LC-MS/MS system: For quantitative analysis.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test corticosteroids, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add the test corticosteroid to the microsome solution at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent corticosteroid at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent corticosteroid remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
Discussion
The available data indicates that this compound is subject to extensive first-pass metabolism in the liver, a characteristic that contributes to its high therapeutic index for localized treatments. Studies have shown that the 22R epimer of budesonide is metabolized at a faster rate than its 22S counterpart in human liver preparations.[1] This rapid metabolism is primarily carried out by the CYP3A4 enzyme, leading to the formation of less active metabolites.[2]
For drug development professionals, understanding these metabolic differences is crucial for predicting the pharmacokinetic profiles of new corticosteroid candidates. A higher metabolic stability may lead to prolonged systemic exposure and an increased risk of adverse effects, whereas a very rapid metabolism might compromise efficacy if the drug is cleared before it can exert its therapeutic effect at the target site. Therefore, a balanced metabolic profile is often desirable.
The experimental protocol provided in this guide offers a standardized approach to assess the metabolic stability of novel corticosteroids, allowing for a consistent and reliable comparison with existing drugs like this compound. The use of pooled human liver microsomes provides a good in vitro model that reflects the average metabolic capacity of the human population.
Conclusion
This compound exhibits rapid hepatic metabolism, a key feature contributing to its favorable safety profile in topical and inhaled applications. While other corticosteroids such as Dexamethasone, Fluticasone Propionate, and Mometasone Furoate are also cleared through similar metabolic pathways, subtle differences in their rates of metabolism can have significant clinical implications. The methodologies and data presented in this guide provide a framework for the comparative evaluation of corticosteroid metabolic stability, aiding in the selection and development of new therapeutic agents with optimized pharmacokinetic properties. Further head-to-head in vitro studies under standardized conditions are warranted to provide a more definitive quantitative comparison of the metabolic stability of these important drugs.
References
- 1. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mometasone furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Proper Disposal of (22R)-Budesonide
The proper disposal of (22R)-Budesonide, a potent corticosteroid, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains vital information regarding the compound's hazards, including that it may be harmful if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is harmful to aquatic life with long-lasting effects[1][2]. All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of airborne exposure[3]. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the proper management and disposal of this compound waste generated during research activities.
1. Waste Identification and Segregation:
-
At the point of generation, identify all waste streams contaminated with this compound.
-
Segregate waste into distinct categories: solid waste, liquid waste, and sharps[3]. Do not mix this compound waste with other incompatible waste streams.
2. Containerization and Labeling:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, bench paper, and empty vials, in a designated, leak-proof hazardous waste container[3].
-
Liquid Waste: Unused or expired solutions of this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene)[3][4].
-
Sharps: Dispose of all contaminated needles, syringes, and other sharp objects in a designated, puncture-resistant sharps container[3].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity and concentration, and the date of accumulation[4].
3. Decontamination Procedures:
-
Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. A recommended method is to first wipe the surface with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) and then clean with a laboratory detergent[3].
-
Labware: Reusable glassware should be triple-rinsed with a solvent known to dissolve budesonide. The rinsate must be collected as hazardous liquid waste[4]. Following the solvent rinse, wash the labware with soap and water.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area[4].
-
For minor spills of powdered this compound, avoid generating dust. Moisten the spillage with water and carefully clean it up using dry procedures[1][5]. Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste[5].
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for guidance[4].
5. Final Disposal:
-
Never dispose of this compound waste down the drain or in the regular trash[1][4][6]. This practice is prohibited for hazardous pharmaceutical waste to prevent contamination of water supplies[7][8].
-
All hazardous waste containers holding this compound must be collected and managed by a licensed hazardous waste disposal company[3].
-
It is mandatory to follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste[3][6][9]. Consult with your institution's EHS department to ensure full compliance[3]. The final disposal method for such waste is typically high-temperature incineration at a permitted facility[5][7].
Data Presentation: Waste Management Summary
The following table summarizes the handling and disposal requirements for different categories of this compound waste.
| Waste Category | Container Type | Key Disposal Requirements |
| Solid Waste | Labeled, sealed hazardous waste bin | Collect contaminated items (gloves, gowns, vials). Do not mix with general waste. Arrange for pickup by a licensed hazardous waste contractor.[3] |
| Liquid Waste | Labeled, leak-proof solvent container | Collect all unused solutions and solvent rinsate. Do not pour down the drain. Ensure the container is securely sealed.[3][4][6] |
| Sharps | Puncture-resistant sharps container | Dispose of all contaminated needles and blades immediately after use. Do not overfill the container.[3] |
| Decontamination Waste | Labeled, sealed hazardous waste bin | Includes wipes and absorbent materials from cleaning surfaces and equipment. Treat as solid hazardous waste.[3] |
| Spill Cleanup | Labeled, sealed hazardous waste bin | Collect all contaminated absorbent materials and personal protective equipment from a spill cleanup.[4][5] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedural steps outlined above constitute the accepted methodology for safe disposal in a laboratory setting. These steps are derived from standard chemical and pharmaceutical waste management guidelines[3][4][8]. Researchers should incorporate these procedures into their specific experimental workflows and obtain approval from their institution's EHS department before commencing work[3].
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making process for segregating this compound laboratory waste.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. viatris.com [viatris.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling (22R)-Budesonide
Essential Safety and Handling Guide for (22R)-Budesonide
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedural steps is vital for ensuring personal safety and minimizing environmental contamination. This compound is the active epimer of Budesonide, a potent non-halogenated glucocorticoid, and requires careful handling due to its pharmacological activity and potential hazards.[1][2]
Quantitative Exposure Limits
Understanding and adhering to established occupational exposure limits (OELs) is a critical first step in risk assessment and control.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 11 µ g/day | [3][4] |
| Long-Term Exposure Limit (8-hr TWA) | 0.01 mg/m³ | [5] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure. This involves a combination of engineering controls, personal protective equipment, and strict hygiene protocols.
Engineering Controls
-
Ventilation: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood or a ventilated balance safety enclosure to maintain exposure levels below the established OELs.[6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE form the primary barrier against direct exposure.
-
Hand Protection: Wear two pairs of chemical-resistant, impervious gloves (e.g., nitrile).[5][7] The outer glove should be removed and disposed of immediately after handling or if contaminated. The inner glove should be removed after work is complete, followed by thorough hand washing.[7]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations to protect against dust particles.[5][6]
-
Respiratory Protection: If the risk assessment indicates a potential for inhalation of dust, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a P3 filter (for solid and liquid particles) is required.[5][6] A fit test is necessary to ensure a proper seal.
-
Body Protection: Wear a disposable, low-permeability lab gown with a solid front, long sleeves, and tight-fitting cuffs.[7] Contaminated clothing should be carefully removed and decontaminated or disposed of as hazardous waste.[6]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]
-
Avoid contact with skin and eyes.[5][8] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][8]
Safe Handling Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. An occupational exposure limit (OEL) approach to protect home healthcare workers exposed to common nebulized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. astrazeneca.com.au [astrazeneca.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
